2-phenoxy-1,3-thiazole-4-carboxylic acid
Description
Contextualization of Thiazole (B1198619) Core Structures in Chemical Research
Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. semanticscholar.orgijsrtjournal.com These scaffolds are inextricably woven into life processes and are central to the fields of medicinal and agricultural chemistry. ijsrtjournal.comidosi.org In fact, it is estimated that more than 90% of new drugs incorporate heterocyclic motifs. idosi.org The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique chemical and physical properties that are often essential for biological activity. ijsrtjournal.com This makes heterocyclic structures, such as thiazoles, privileged scaffolds in the design and synthesis of novel molecules with specific functions. nih.gov Their versatility allows for the modification of physicochemical properties like solubility, lipophilicity, and polarity, which is crucial in the development of new materials and therapeutic agents. researchgate.net
The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a particularly significant scaffold in chemistry. fabad.org.trijper.org Its aromaticity is due to the delocalization of pi electrons, which makes the ring relatively stable and allows for a variety of chemical reactions. nih.gov This unique electronic structure has made thiazole and its derivatives a subject of intense academic and industrial research. analis.com.my
Thiazole is a core component of many naturally occurring and synthetic compounds with a wide array of applications. ijper.orgeurekaselect.com A well-known example is Vitamin B1 (thiamine), which contains a thiazolium ring essential for its biochemical function. analis.com.myresearchgate.net In medicinal chemistry, the thiazole nucleus is a key structural feature in numerous FDA-approved drugs, demonstrating its importance as a pharmacophore. fabad.org.trresearchgate.netnih.gov Researchers have extensively explored thiazole derivatives, which exhibit a broad spectrum of biological activities. nih.govresearchgate.netnih.gov
Rationale for Investigating 2-Phenoxy-1,3-thiazole-4-carboxylic Acid
The specific chemical architecture of this compound provides a compelling basis for its study within an academic framework. The molecule integrates several key chemical features that suggest potential for further synthetic elaboration and exploration.
| Functional Group | Description | Significance in Chemical Research |
| 1,3-Thiazole Ring | A five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. | A stable, versatile scaffold known to be a core component in many biologically active compounds. fabad.org.trnih.gov |
| Phenoxy Group | A phenyl group (C6H5) linked to the thiazole core via an ether bond (-O-). | Introduces aromatic and hydrophobic character, potentially influencing molecular interactions and solubility. Can be modified through substitution on the phenyl ring. |
| Carboxylic Acid Group | A -COOH functional group attached to the thiazole ring. | Provides a site for a wide range of chemical transformations, such as the formation of esters, amides, and acid halides. It can also participate in hydrogen bonding. google.com |
The combination of an aromatic heterocycle, an ether linkage, and a reactive carboxylic acid group within a single molecule creates a platform for diverse chemical exploration.
In synthetic chemistry, a "synthon" is a structural unit within a molecule that can be formed or assembled by known synthetic operations. Given its functional groups, this compound is a valuable synthon. The carboxylic acid function is a versatile handle for building larger, more complex molecules. google.comchemicalbook.com
Furthermore, in the context of drug discovery and materials science, a molecule with a novel combination of established structural motifs can serve as a "lead compound." The thiazole core is a well-established pharmacophore, and the phenoxy group can be tailored to modulate properties like target binding and pharmacokinetics. researchgate.netmdpi.com Therefore, academic studies on this compound could focus on synthesizing a library of derivatives to explore structure-activity relationships for various applications.
Historical Academic Perspectives on Related Thiazole-4-carboxylic Acid Derivatives
Research into thiazole-4-carboxylic acids and their derivatives is not a new field, and understanding the historical context provides insight into the ongoing interest in this class of compounds.
Academic and patent literature dating back several decades highlights the fundamental importance of this scaffold. A 1966 patent, for instance, detailed methods for synthesizing thiazole-4-carboxylic acid, underscoring its utility as a chemical intermediate for creating more complex molecules, such as those with anthelmintic properties. google.com
A significant finding in 1990 revealed that 2-acetylthiazole-4-carboxylic acid is widely present in organisms across different biological kingdoms, including eukaryotes and bacteria. nih.gov This widespread natural occurrence led to the proposal that this particular thiazole derivative might function as a previously unidentified coenzyme, highlighting the fundamental biological relevance of the thiazole-4-carboxylic acid core. nih.gov
More recent research continues to build on this foundation, exploring the synthesis and application of various derivatives. These studies demonstrate the scaffold's versatility and enduring relevance in contemporary chemical research.
| Derivative Name | Area of Research | Key Findings / Significance |
| 2-Acetylthiazole-4-carboxylic acid | Biochemistry / Natural Products | Found to be widely distributed in various organisms, suggesting a potential role as a coenzyme. nih.gov |
| 2-Amino-1,3-thiazole-4-carboxylic acid | Agricultural Chemistry | Derivatives have been synthesized and evaluated for fungicidal and antiviral activities. researchgate.net |
| 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | Synthetic Chemistry | Used as a chemical building block for creating more complex organic molecules. sigmaaldrich.comsmolecule.com |
This historical and ongoing research illustrates a sustained academic interest in the thiazole-4-carboxylic acid framework as a source of novel compounds with diverse functional properties.
Current Research Gaps and Motivations for Further Investigation of this compound
Despite its potential, research focusing specifically on this compound remains in a nascent stage. A significant portion of the existing literature mentions this compound merely as an intermediate in the synthesis of other molecules, with limited investigation into its intrinsic properties. A primary motivation for further study is to explore and characterize the unique chemical and physical properties of the compound itself.
A notable research gap is the limited understanding of its biological activity profile. While its derivatives have been explored for various therapeutic applications, the standalone activity of this compound is not well-documented. Investigations are needed to determine if the core molecule possesses any inherent biological effects that could be of interest.
Furthermore, there is a need for the development of more efficient and environmentally friendly methods for its synthesis. Current synthetic routes can be improved in terms of yield, cost-effectiveness, and sustainability. Exploring novel catalytic systems or reaction conditions could provide more accessible pathways to this compound, thereby facilitating broader research. The exploration of its coordination chemistry and potential applications in materials science, such as in the development of novel polymers or functional materials, also represents a significant area for future investigation.
Scope and Objectives of Academic Research on this compound
The primary objective of ongoing and future academic research on this compound is to systematically elucidate its chemical, physical, and biological properties. This involves a multi-faceted approach aimed at building a comprehensive understanding of the compound.
A key scope of this research is the in-depth characterization of the molecule. This includes detailed spectroscopic analysis to confirm its structure and investigation of its physicochemical properties. The data from these studies will provide a foundational understanding of the compound's behavior.
Another significant objective is the exploration of its reactivity. Researchers are focused on understanding how the molecule behaves in various chemical reactions to develop new synthetic methodologies for its derivatives. This will expand the chemical space accessible from this starting material. The overarching goal is to unlock the full potential of this compound as a valuable tool in both academic and industrial research settings.
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO3S |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-phenoxy-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3S/c12-9(13)8-6-15-10(11-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13) |
InChI Key |
CRQKPFPOZVYWET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-phenoxy-1,3-thiazole-4-carboxylic acid identifies two principal disconnection points, leading to two main synthetic strategies. The first involves disconnecting the C-O ether bond, and the second involves breaking the bonds that form the thiazole (B1198619) ring.
Strategy A: C-O Bond Disconnection
This pathway disconnects the phenoxy group first. The target molecule is traced back to a 2-halo-1,3-thiazole-4-carboxylic acid precursor and phenol (B47542). This strategy relies on forming the thiazole ring system before introducing the phenoxy moiety via nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed coupling reaction. The key intermediate, ethyl 2-chloro-1,3-thiazole-4-carboxylate, can be conceptually derived from the readily available ethyl 2-aminothiazole-4-carboxylate.
Strategy B: Thiazole Ring Disconnection (Hantzsch Synthesis)
Alternatively, the thiazole ring itself can be disconnected. This approach, based on the Hantzsch thiazole synthesis, involves reacting an α-halocarbonyl compound with a thioamide derivative. In this case, the target molecule is retrosynthetically cleaved into ethyl bromopyruvate and a phenoxy-containing thioamide, such as O-phenyl carbamothioate. This strategy builds the fully substituted thiazole in a single cyclization step.
Classical Synthetic Approaches for Thiazole Ring Formation
The formation of the 1,3-thiazole-4-carboxylic acid core is a critical step. The Hantzsch synthesis is the most prominent and adaptable method for this purpose.
The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of the target compound, this reaction is adapted by using precursors that already contain the necessary substituents.
The key components for this modified Hantzsch synthesis are:
α-Halocarbonyl Component : Ethyl bromopyruvate (ethyl 3-bromo-2-oxopropanoate) serves as the ideal precursor to install the carboxylic acid (in its ester form) at the 4-position of the thiazole ring.
Thioamide Component : To incorporate the 2-phenoxy group directly, O-phenyl carbamothioate is the required thioamide. This precursor can be synthesized from phenol and thiourea (B124793).
The reaction proceeds by the nucleophilic attack of the sulfur atom from O-phenyl carbamothioate on the α-carbon of ethyl bromopyruvate, followed by intramolecular cyclization and dehydration to form the ethyl 2-phenoxy-1,3-thiazole-4-carboxylate. Subsequent hydrolysis of the ester yields the final carboxylic acid.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | O-Phenyl carbamothioate, Ethyl bromopyruvate | Ethanol, Reflux | Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate |
| 2 | Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate | NaOH(aq), then H+ | This compound |
While the Hantzsch synthesis is highly effective, other classical methods for thiazole formation exist. These can be adapted by using appropriately substituted precursors. For instance, the Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate. Conceptually, a phenoxy-substituted precursor could be used in similar cyclization strategies to generate the desired 2-phenoxy thiazole core. Another approach involves the reaction of thioamides with 2-chloro-1,3-dicarbonyl compounds, often facilitated by an ionic liquid, which can be tailored to produce functionalized thiazoles. researchgate.net
Strategies for Incorporating the Phenoxy Moiety
These strategies involve synthesizing a thiazole ring with a suitable leaving group at the 2-position, which is then displaced by phenol or a phenoxide anion.
The electron-deficient nature of the thiazole ring facilitates nucleophilic aromatic substitution, particularly at the C2 position. This allows for the displacement of a halide by a nucleophile. The synthesis begins with a pre-formed thiazole ring, specifically ethyl 2-chloro-1,3-thiazole-4-carboxylate.
This key intermediate is reacted with phenol in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the phenol to form the more nucleophilic phenoxide anion. The phenoxide then attacks the C2 position of the thiazole ring, displacing the chloride and forming the desired C-O ether linkage.
| Precursors | Base/Solvent | Conditions | Product |
| Ethyl 2-chloro-1,3-thiazole-4-carboxylate, Phenol | K₂CO₃ or Cs₂CO₃ / DMF | 80-120 °C | Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate |
Modern transition-metal-catalyzed cross-coupling reactions provide powerful alternatives to classical SNAr for forming C-O bonds. The two most relevant methods are the Ullmann and Buchwald-Hartwig couplings.
Ullmann Condensation: The Ullmann reaction is a copper-catalyzed coupling between an aryl halide and an alcohol or phenol. organic-chemistry.orgorganic-chemistry.org In this context, ethyl 2-bromo- or 2-chloro-1,3-thiazole-4-carboxylate is coupled with phenol. The reaction typically requires a copper(I) salt (e.g., CuI) as the catalyst, a base (such as K₃PO₄ or Cs₂CO₃), and often a ligand like N,N-dimethylglycine to facilitate the reaction at lower temperatures. organic-chemistry.org
Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile palladium-catalyzed method for synthesizing aryl ethers. wikipedia.org This reaction couples an aryl halide or triflate with an alcohol or phenol. For this synthesis, ethyl 2-chloro-1,3-thiazole-4-carboxylate would be reacted with phenol using a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a specialized phosphine (B1218219) ligand (such as RuPhos or BrettPhos), and a base. nih.gov This method is known for its broad functional group tolerance and often proceeds under milder conditions than the Ullmann condensation.
| Reaction Type | Thiazole Precursor | Catalyst/Ligand | Base/Solvent |
| Ullmann Coupling | Ethyl 2-bromo-1,3-thiazole-4-carboxylate | CuI / N,N-Dimethylglycine | K₃PO₄ / DMF |
| Buchwald-Hartwig | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ / Toluene |
Formation and Manipulation of the Carboxylic Acid Functionality
Oxidation of Precursor Groups to the Carboxylic Acid
A common and effective strategy for installing the C4-carboxylic acid is through the oxidation of a more easily introduced precursor group. Functional groups such as hydroxymethyl, formyl, or even methyl groups can be converted to the carboxylic acid under appropriate oxidative conditions.
For instance, a 4-hydroxymethylthiazole precursor can be oxidized to the corresponding carboxylic acid. google.com This transformation is typically achieved using strong oxidizing agents. A classic method involves treating the alcohol with a mixture of nitric acid and sulfuric acid. google.com Another approach is the oxidation of 4-halomethylthiazole derivatives. For example, 4-chloromethylthiazole can be hydrolyzed to the 4-hydroxymethyl intermediate, which is then oxidized in a similar manner. google.com
A milder and more modern approach involves the oxidation of the corresponding thiazoline. The conversion of 4-carboxylate thiazolines to 4-carboxylate thiazoles can be accomplished using molecular oxygen, representing a facile and environmentally benign method. researchgate.net This process is often facilitated by the presence of a base, which promotes the formation of an enolate intermediate that is subsequently oxidized. researchgate.net
Table 1: Selected Methods for Oxidation to Thiazole-4-carboxylic Acid
| Precursor Group | Oxidizing Agent(s) | Conditions | Reference |
| 4-Hydroxymethyl | Nitric Acid / Sulfuric Acid | Heating (e.g., 85°C) | google.com |
| 4-Dichloromethyl | Sulfuric Acid / Nitric Acid | Heating, followed by reflux | google.com |
| 4-Methyl | Nitric Acid / Sulfuric Acid | Heating (e.g., 110°C) | google.com |
| Thiazoline-4-carboxylate | Molecular Oxygen (O₂) | Base-supported | researchgate.net |
Carboxylation Reactions
Direct carboxylation offers a more convergent route to this compound, installing the carboxyl group in a single step. These reactions typically involve the use of carbon dioxide (CO₂) as a C1 feedstock. mdpi.com
One major pathway involves the reaction of an organometallic intermediate with CO₂. mdpi.com For the synthesis of the target molecule, this would require the formation of a nucleophilic center at the C4 position of the 2-phenoxy-1,3-thiazole ring. This can be achieved by deprotonation with a strong base to form a lithiated or magnesiated thiazole species, which then reacts with CO₂ upon quenching.
Recent advancements have focused on catalytic C-H carboxylation. Transition-metal catalysts, such as those based on copper, can mediate the direct carboxylation of heteroaromatics like benzoxazoles and benzothiazoles with CO₂. mdpi.com This approach avoids the need for pre-functionalized organometallic reagents and represents a more atom-economical pathway. mdpi.com While not specifically detailed for 2-phenoxy-1,3-thiazole, these methods demonstrate the potential for direct C-H carboxylation at the C4 position.
Protecting Group Strategies for the Carboxylic Acid
In multi-step syntheses, the carboxylic acid group often needs to be temporarily masked or "protected" to prevent it from interfering with reactions targeting other parts of the molecule. youtube.com The acidic proton can interfere with base-catalyzed reactions, and the carbonyl group is susceptible to nucleophilic attack. youtube.comddugu.ac.in An ideal protecting group is easily introduced, stable under a range of reaction conditions, and can be removed selectively in high yield. uchicago.edu
For carboxylic acids, the most common protecting groups are esters. wikipedia.org The choice of ester depends on the specific deprotection conditions required.
Methyl or Ethyl Esters: These are simple to form via Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) or by reaction with an alkyl halide in the presence of a base. They are typically removed by saponification (hydrolysis under basic conditions, e.g., with NaOH or LiOH), followed by acidic workup. wikipedia.org
Benzyl Esters: Benzyl esters are valuable because they can be removed under neutral conditions via hydrogenolysis (H₂ gas with a palladium catalyst), a method that is orthogonal to acid- or base-labile protecting groups. uchicago.edu
tert-Butyl (tBu) Esters: These esters are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), often without affecting other ester groups. wikipedia.org
The concept of orthogonal protection is crucial in complex syntheses, allowing for the selective removal of one protecting group while others remain intact. wikipedia.orgorganic-chemistry.org For example, a molecule could bear a benzyl ester on the carboxyl group and a Boc group on an amine; the benzyl ester can be removed by hydrogenolysis without affecting the acid-sensitive Boc group. wikipedia.org
Table 2: Common Protecting Groups for Carboxylic Acids
| Protecting Group | Structure | Common Deprotection Conditions | Reference |
| Methyl Ester | -COOCH₃ | Base hydrolysis (e.g., NaOH, H₂O) | wikipedia.org |
| Benzyl Ester | -COOCH₂Ph | Hydrogenolysis (H₂, Pd/C) | uchicago.edu |
| tert-Butyl Ester | -COOC(CH₃)₃ | Acidolysis (e.g., TFA, HCl) | wikipedia.org |
| Allyl Ester | -COOCH₂CH=CH₂ | Pd(0) catalysis | uchicago.edu |
Stereoselective Synthesis Approaches
The parent molecule, this compound, is achiral, and therefore, stereoselective synthesis is not directly applicable to its preparation. However, this section is relevant for the synthesis of chiral analogues or precursors that may contain stereocenters.
Should a chiral center be desired, for example, by introducing a stereogenic carbon atom on a substituent of the phenoxy or thiazole ring, asymmetric synthesis methods would be required. One area of research in thiazole chemistry that touches upon stereoselectivity is the use of 5H-thiazol-4-ones as pronucleophiles in asymmetric reactions. ehu.es These compounds can be deprotonated to form an enolate that then reacts with an electrophile. By using a chiral Brønsted base as a catalyst, it is possible to achieve enantioselective Michael additions to nitroolefins, creating a fully substituted α-carbon atom with high stereocontrol. ehu.es Such a strategy could be adapted to synthesize precursors for chiral analogues of the target molecule.
Modern Synthetic Techniques Applied to this compound Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. These techniques are highly applicable to the construction of the 2-phenoxy-1,3-thiazole scaffold.
Catalytic Methods (e.g., Metal-Catalyzed Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org The synthesis of the 2-phenoxy-1,3-thiazole core is well-suited to these methods. A likely disconnection for retrosynthetic analysis would be the C2-O bond, suggesting a cross-coupling reaction between a 2-halo-1,3-thiazole derivative and phenol (or a phenoxide).
Palladium-Catalyzed Coupling: Palladium catalysts are widely used for C-O bond formation (Buchwald-Hartwig amination-type conditions adapted for phenols). A reaction between ethyl 2-bromo-1,3-thiazole-4-carboxylate and phenol, catalyzed by a palladium complex with a suitable ligand (e.g., a biarylphosphine), would be a direct route to the protected form of the target molecule. Palladium catalysis is also employed in Suzuki-Miyaura reactions, which, while typically for C-C bonds, highlights the versatility of Pd in activating thiazole rings for coupling. cdnsciencepub.com
Copper-Catalyzed Coupling: Copper-catalyzed reactions (Ullmann condensation) are a classic and still relevant method for forming aryl ether bonds. A reaction between a 2-halothiazole and a phenoxide salt, often in the presence of a copper(I) or copper(II) catalyst, can be effective. acs.org These reactions have been developed for various N-fused thiazole derivatives and demonstrate broad applicability. acs.org
Furthermore, direct C-H functionalization is a cutting-edge technique that avoids the need for pre-halogenated starting materials. mdpi.com Palladium(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates has been demonstrated, showing that the C-H bonds of the thiazole ring can be activated for coupling reactions. mdpi.com This opens up the possibility of coupling a 1,3-thiazole-4-carboxylic acid derivative directly with a phenol derivative under oxidative conditions.
Table 3: Examples of Metal-Catalyzed Cross-Coupling for Thiazole Functionalization
| Coupling Type | Metal Catalyst | Coupling Partners | Application to Target Molecule | Reference |
| C-O Coupling | Palladium (Pd) | 2-Halothiazole + Phenol | Formation of the 2-phenoxy bond | acs.orgcdnsciencepub.com |
| C-O Coupling | Copper (Cu) | 2-Halothiazole + Phenoxide | Formation of the 2-phenoxy bond | acs.org |
| C-H Functionalization | Palladium (Pd) | Thiazole + Arene (oxidative) | Direct coupling of thiazole and phenol rings | mdpi.com |
| Suzuki-Miyaura | Palladium (Pd) | 2-Halothiazole + Arylboronic acid | General thiazole arylation method | cdnsciencepub.comnih.gov |
Flow Chemistry and Continuous Synthesis Protocols
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. While specific literature detailing a continuous flow synthesis of this compound is not prevalent, a conceptual multi-step flow process can be designed based on established synthetic routes for thiazoles, such as the Hantzsch thiazole synthesis. nih.govfigshare.com
A plausible flow synthesis would begin with the formation of the ethyl ester precursor, ethyl 2-phenoxy-1,3-thiazole-4-carboxylate. This process would involve two primary stages: thiazole formation and subsequent hydrolysis.
Conceptual Flow Synthesis Protocol:
Thiazole Ring Formation: Two separate inlet streams, one containing a solution of phenoxythioamide in a suitable solvent (e.g., ethanol) and the other containing ethyl bromopyruvate, would be pumped into a T-mixer. The combined stream would then enter a heated coil or microreactor (Reactor 1). The elevated temperature and superior heat transfer within the reactor would accelerate the Hantzsch condensation reaction, significantly reducing the reaction time compared to batch methods. nih.gov
In-line Hydrolysis: The output stream from Reactor 1, containing the ethyl ester intermediate, would be mixed with a stream of an aqueous base (e.g., sodium hydroxide) at another T-mixer. This new mixture would flow into a second heated reactor (Reactor 2) to facilitate the saponification of the ester to the corresponding carboxylate salt.
Acidification and Product Isolation: The stream exiting Reactor 2 would then be quenched in-line with an acidic solution (e.g., hydrochloric acid) to precipitate the final product, this compound. The resulting slurry could be directed to a continuous filtration and washing unit for collection of the solid product. Systems using polymer-supported reagents can also be incorporated to avoid traditional aqueous extractions or pH adjustments. membranereactors.com
Green Chemistry Principles in Synthesis Optimization
The integration of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes. For the synthesis of this compound and its precursors, several green strategies can be employed to minimize waste, reduce energy consumption, and avoid hazardous substances. bohrium.combepls.com
Solvent-Free Synthesis: The Hantzsch synthesis of thiazole derivatives has been successfully adapted to solvent-free conditions. organic-chemistry.orgresearchgate.net This can be achieved by grinding the reactants (e.g., a phenoxythioamide and an α-haloketone precursor) together, sometimes with a solid-supported catalyst, or by using microwave irradiation. bepls.comnih.gov These methods often lead to shorter reaction times, higher yields, and simplified work-up procedures, as the need for solvent removal is eliminated. researchgate.net
For a hypothetical synthesis of the ethyl ester precursor from phenoxythioamide and ethyl bromopyruvate: C₇H₇NOS + C₅H₇BrO₃ → C₁₂H₁₁NO₃S + HBr
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Based on these values, the atom economy is (265.29 / (153.20 + 195.01)) x 100 = 76.2%. Optimization strategies could involve developing catalytic cycles that avoid stoichiometric byproducts.
Use of Greener Solvents and Catalysts: Utilizing water, ethanol, or polyethylene glycol (PEG) as reaction solvents can replace more hazardous options like chlorinated hydrocarbons. bepls.com Furthermore, employing reusable, solid-supported acid catalysts can simplify purification and minimize waste. nih.gov Multi-component reactions performed in water under microwave irradiation represent a particularly green and efficient protocol for synthesizing various thiazole derivatives. bepls.com
Purification and Isolation Methodologies for Synthetic Products
The purification and isolation of the final this compound product are critical steps to ensure high purity. Standard laboratory and industrial techniques are employed, leveraging the acidic nature of the carboxyl group.
Acid-Base Precipitation/Extraction: This is the most common and effective method for isolating carboxylic acids. reddit.com The crude reaction mixture, following hydrolysis of the ester precursor, is typically basic. The product exists as a water-soluble carboxylate salt.
The crude product is dissolved in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate).
Any non-acidic, organic-soluble impurities are removed by extraction with a water-immiscible organic solvent (e.g., ethyl acetate).
The aqueous layer containing the sodium 2-phenoxy-1,3-thiazole-4-carboxylate is then cooled (e.g., in an ice bath), and a strong acid, such as hydrochloric acid or sulfuric acid, is added dropwise until the solution becomes acidic (pH ~2). google.com
The protonated carboxylic acid, being significantly less soluble in water, precipitates out of the solution as a solid. byjus.com
Filtration and Washing: The precipitated solid is collected by vacuum filtration. The filter cake is then washed with cold water or another suitable solvent to remove any remaining water-soluble impurities and residual acid. google.com
Recrystallization: For achieving higher purity, the crude solid can be recrystallized. This involves dissolving the compound in a minimum amount of a hot solvent in which it has high solubility, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the solvent. While specific solvent systems for this compound are not detailed, common solvents for similar acidic heterocyclic compounds include ethanol, ethyl acetate, or mixtures of an organic solvent and water. semanticscholar.org
Drying: The final purified product is dried under vacuum or in a drying oven at an appropriate temperature to remove all traces of solvent.
Table of Compounds
Derivatization and Analog Development of 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid
Esterification Reactions of the Carboxylic Acid Moiety
Esterification of the carboxylic acid group in 2-phenoxy-1,3-thiazole-4-carboxylic acid is a fundamental transformation that modulates the compound's polarity, solubility, and pharmacokinetic profile. This process is crucial for the development of prodrugs and for creating intermediates for further synthetic modifications.
The synthesis of alkyl and aryl esters of this compound is typically achieved through several established methods. The Fischer esterification, a classic approach, involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is favored by the removal of water as it is formed. masterorganicchemistry.com
Alternative methods that offer milder reaction conditions and are suitable for a broader range of substrates include the use of activating agents. Phosphonitrilic chloride (PNT) has been employed as an activator for phenoxyacetic acids to facilitate their coupling with various phenols, yielding the corresponding esters in good yields under mild conditions. jocpr.com Other reagents like dicyclohexylcarbodiimide (DCC) are also commonly used to promote ester formation. jocpr.com
For the synthesis of specific esters, such as phenoxyacetic acid esters, a one-pot condensation reaction can be performed by mixing an anhydrous phenol (B47542) and a basic substance with a chloro-substituted carboxylic acid ester in an anhydrous system. google.com
Table 1: Examples of Esterification Methods for Carboxylic Acids
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium-driven, requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |
| PNT Activation | Phosphonitrilic Chloride (PNT), N-methyl morpholine | Mild conditions, good yields for phenoxyacetic acid esters. jocpr.com |
| DCC Coupling | Dicyclohexylcarbodiimide (DCC) | Widely used for amide and ester bond formation. jocpr.com |
The hydrolysis of esters of this compound, the reverse of esterification, is a critical process, particularly in the context of prodrug activation where the ester must be cleaved to release the active carboxylic acid in vivo. Ester hydrolysis can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis proceeds through a mechanism that is the microscopic reverse of the Fischer esterification. masterorganicchemistry.com The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group, which then deprotonates the newly formed carboxylic acid.
In a specific example of ester hydrolysis, methyl 4-chlorophenoxyacetate was hydrolyzed using 25% sulfuric acid at 80°C for 2 hours, with the alcohol formed during the reaction being distilled off. google.com Another example involves the hydrolysis of methyl 2,4-dichlorophenoxyacetate with 30% hydrochloric acid at 110°C for 4 hours. google.com
Amidation Reactions and Formation of Thiazole-4-carboxamides
The conversion of the carboxylic acid group to an amide is a significant derivatization strategy, as the amide bond is a key feature in many biologically active molecules. Thiazole-4-carboxamides have been explored for various therapeutic applications.
Direct amidation of this compound with an amine is generally not feasible due to the low reactivity of the carboxylic acid. Therefore, the carboxylic acid must first be activated. A common method involves converting the carboxylic acid to a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride then readily reacts with an amine to form the corresponding amide. nih.gov
Coupling reagents are widely used to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are effective for this purpose. thermofisher.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide. The inclusion of N-hydroxysulfosuccinimide can improve the efficiency of EDAC-mediated couplings. thermofisher.com
The synthesis of primary, secondary, and tertiary amides of this compound can be achieved by reacting the activated carboxylic acid derivative with ammonia, a primary amine, or a secondary amine, respectively. For instance, the synthesis of 2-(substituted phenyl carboxamido)-4-(o-ethylacetate oxy phenyl) thiazole (B1198619) derivatives has been accomplished by condensing an intermediate with substituted aromatic acid chlorides.
The choice of amine and the reaction conditions can be tailored to produce the desired amide. The use of coupling reagents allows for a high degree of control and is compatible with a wide range of functional groups.
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent | Abbreviation | Key Features |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Widely used in organic solvents. thermofisher.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDAC | Water-soluble, suitable for aqueous reactions. thermofisher.com |
Reduction of the Carboxylic Acid to Alcohols or Aldehydes
Reduction of the carboxylic acid group of this compound provides access to the corresponding primary alcohol, (2-phenoxy-1,3-thiazol-4-yl)methanol, or the aldehyde, 2-phenoxy-1,3-thiazole-4-carbaldehyde. These derivatives serve as important synthetic intermediates for further functionalization.
Carboxylic acids can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. chemguide.co.uk It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org
The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as it requires a partial reduction. This can be achieved indirectly. One common method is to first convert the carboxylic acid to an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Another approach involves converting the carboxylic acid to an ester, which can then be reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.orgquora.com
Table 3: Methods for the Reduction of Carboxylic Acids
| Product | Reagents | Key Features |
|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent, proceeds to the alcohol. chemguide.co.uklibretexts.org |
| Aldehyde | 1. Acyl Chloride formation (e.g., SOCl₂) 2. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Two-step process involving a milder reducing agent. libretexts.orgquora.com |
Decarboxylation Strategies
Decarboxylation, the removal of the carboxyl group from the C4 position of the thiazole ring, can be a challenging transformation due to the aromatic stability of the heterocyclic core. Simple thermal decarboxylation of heteroaromatic carboxylic acids often requires high temperatures, which can lead to decomposition.
Strategies for the decarboxylation of heteroaromatic carboxylic acids typically rely on catalysis or transformation to a more labile intermediate. Metal-catalyzed protodecarboxylation has emerged as a viable method. For instance, silver carbonate (Ag₂CO₃) in the presence of an acid in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively decarboxylate various heteroaromatic carboxylic acids. organic-chemistry.org Copper-based catalysts have also been employed for similar transformations.
Another approach involves radical decarboxylation, such as the Barton decarboxylation, though this requires initial conversion of the carboxylic acid to a thiohydroxamate ester. More recent methods utilize photoredox catalysis, which can proceed under mild conditions, to generate a radical intermediate from the carboxylic acid that subsequently loses CO₂. organic-chemistry.org While direct experimental data on the decarboxylation of this compound is limited in publicly accessible literature, these established methods for heteroaromatic acids provide a foundational basis for achieving this transformation.
| Catalyst/Reagent System | Conditions | Substrate Scope | Ref |
| Ag₂CO₃ / Acetic Acid | DMSO, High Temperature | Various heteroaromatic carboxylic acids | organic-chemistry.org |
| Photoredox Catalyst (e.g., Acridine) | Visible Light, H-atom donor | Aliphatic and aromatic carboxylic acids | --- |
| Copper Catalyst | Aerobic, High Temperature | Phenylacetic acids | organic-chemistry.org |
Modifications on the Phenoxy Ring
The phenoxy group provides a prime site for introducing structural diversity. Modifications can be achieved through several classic and modern synthetic methodologies.
Standard electrophilic aromatic substitution reactions can be applied, including:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst.
Nitration: Introduction of a nitro group, typically at the para position, can be accomplished using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Friedel-Crafts Acylation/Alkylation: These reactions can introduce alkyl or acyl groups onto the phenoxy ring, although the conditions must be carefully chosen to avoid side reactions with the thiazole ring.
For more precise and complex modifications, palladium-catalyzed cross-coupling reactions are the methods of choice. This approach first requires the introduction of a halide (typically Br or I) or a triflate group onto the phenoxy ring, often at the para position, via electrophilic substitution. This functionalized intermediate can then be used in a variety of cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction of a halogenated phenoxy-thiazole derivative with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of a new carbon-carbon bond, linking the phenoxy ring to other aryl or alkyl groups. ntnu.no
Heck-Mizoroki Reaction: This reaction couples the halogenated substrate with an alkene to introduce vinyl substituents. wiley-vch.de
Sonogashira Coupling: This involves the coupling of the halide with a terminal alkyne, catalyzed by palladium and copper complexes, to install an alkynyl group.
These reactions offer a powerful toolkit for creating a diverse library of analogs with varied electronic and steric properties on the phenoxy ring.
| Reaction | Reagents | Expected Product |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 4'-Aryl-2-phenoxy-1,3-thiazole-4-carboxylic acid |
| Heck-Mizoroki | Alkene, Pd catalyst, Base | 4'-Vinyl-2-phenoxy-1,3-thiazole-4-carboxylic acid |
| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 4'-Alkynyl-2-phenoxy-1,3-thiazole-4-carboxylic acid |
Substitutions on the Thiazole Ring
The thiazole ring itself can be functionalized, although it is generally electron-deficient and less reactive towards electrophiles than benzene. The most accessible position for electrophilic substitution on the 2-substituted thiazole ring is the C5 position. wikipedia.orgpharmaguideline.com
Direct halogenation at the C5 position is a common strategy to introduce a handle for further modifications. For example, bromination can be achieved using bromine in a suitable solvent. The resulting 5-bromo-2-phenoxy-1,3-thiazole-4-carboxylic acid is a key intermediate for introducing substituents via cross-coupling reactions, similar to those described for the phenoxy ring. This allows for the synthesis of analogs with aryl, vinyl, or alkynyl groups directly attached to the thiazole core.
Furthermore, deprotonation at the C2 position of thiazoles is possible with strong bases like organolithium reagents, creating a nucleophilic center that can react with various electrophiles. wikipedia.org However, in the case of the target compound, this position is already occupied by the phenoxy group.
Synthesis of Hydrazides and Acyl Halides from the Carboxylic Acid
The carboxylic acid at the C4 position is a versatile functional group for derivatization, particularly for forming amides and related structures.
Acyl Halides: The carboxylic acid can be readily converted to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or with oxalyl chloride. tubitak.gov.tr The resulting 2-phenoxy-1,3-thiazole-4-carbonyl chloride is a highly reactive intermediate that can be used to synthesize a wide range of amides, esters, and other derivatives.
Hydrazides: The synthesis of the corresponding carbohydrazide is accomplished by reacting the carboxylic acid or its corresponding ester with hydrazine hydrate (N₂H₄·H₂O), usually in a solvent like ethanol under reflux conditions. nih.govresearchgate.net The resulting 2-phenoxy-1,3-thiazole-4-carbohydrazide serves as a key building block for synthesizing more complex heterocyclic systems, such as 1,3,4-oxadiazoles or 1,2,4-triazoles, and for creating hydrazone derivatives. researchgate.net
| Derivative | Reagent | Key Features |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Highly reactive intermediate for synthesis of amides and esters. |
| Hydrazide | Hydrazine hydrate (N₂H₄·H₂O) | Building block for hydrazones and other heterocycles. |
Exploration of Bioconjugation Strategies for Research Probes
To utilize this compound as a research probe, it must be covalently attached to a biomolecule, such as a protein or a nucleic acid. The carboxylic acid is the ideal handle for such bioconjugation. The standard strategy involves activating the carboxylic acid to make it susceptible to nucleophilic attack by amine groups (e.g., the ε-amino group of lysine residues in proteins) on the biomolecule.
The most common method for this is carbodiimide-mediated coupling. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are frequently used. The reaction proceeds by activating the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then react directly with an amine on the target biomolecule to form a stable amide bond. To improve efficiency and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction. This converts the O-acylisourea intermediate into a more stable NHS ester, which then reacts cleanly with the amine.
This strategy allows for the stable linkage of the thiazole scaffold to biological macromolecules, enabling its use in applications such as fluorescent labeling (if the scaffold is part of a fluorophore), affinity purification, or as a targeted ligand in biological systems. doi.org
Design and Synthesis of Conformationally Restricted Analogues
The therapeutic potential of this compound and its derivatives can be further explored by designing and synthesizing conformationally restricted analogues. Such modifications aim to lock the molecule in a specific three-dimensional orientation that may enhance its interaction with biological targets, improve selectivity, and optimize pharmacokinetic properties. By reducing the number of rotatable bonds, particularly around the ether linkage between the phenyl and thiazole rings, it is possible to pre-organize the pharmacophoric elements into a bioactive conformation, which can lead to a more potent biological response.
A key strategy to achieve conformational restriction in the this compound scaffold is through intramolecular cyclization, leading to the formation of bridged or fused ring systems. This approach can effectively fix the relative orientation of the phenoxy group and the thiazole-4-carboxylic acid moiety.
One feasible design involves the introduction of a linker on the phenyl ring that can undergo cyclization with a suitable position on the thiazole ring or its substituent. For instance, an ortho-substituent on the phenoxy group can be designed to react with the C-5 position of the thiazole ring, creating a new heterocyclic ring and thus a rigid tricyclic system.
The synthesis of such analogues requires a multi-step approach, starting from appropriately substituted precursors. A proposed synthetic route could commence with the synthesis of a substituted phenol bearing a functional group amenable to cyclization. This phenol can then be coupled with a 2-halo-1,3-thiazole-4-carboxylate derivative. Subsequent manipulation of the functional groups would be followed by an intramolecular cyclization step to furnish the desired conformationally restricted analogue.
For example, a synthetic pathway could be initiated from 2-chlorophenol, which is first protected and then functionalized at the ortho position with a two-carbon unit, such as an ethyl ester. This substituted phenol can then be reacted with ethyl 2-chloro-1,3-thiazole-4-carboxylate under basic conditions to yield the corresponding 2-phenoxy-thiazole derivative. Deprotection and subsequent intramolecular cyclization, potentially via a Friedel-Crafts-type reaction or other suitable ring-closing methodologies, would lead to the formation of a bridged system. The final step would involve the hydrolysis of the ester to yield the target carboxylic acid.
The successful synthesis of these conformationally restricted analogues would provide valuable insights into the structure-activity relationship (SAR) of this class of compounds. By comparing the biological activity of the rigid analogues with their flexible counterparts, it is possible to deduce the bioactive conformation and further refine the design of more potent and selective derivatives.
Table 1: Proposed Intermediates for the Synthesis of Conformationally Restricted Analogues
| Compound ID | Structure | IUPAC Name | Role in Synthesis |
| 1 | ![]() | 2-Chlorophenol | Starting material |
| 2 | ![]() | Ethyl 2-(2-chlorophenoxy)acetate | Intermediate |
| 3 | ![]() | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | Key reactant |
| 4 | ![]() | Ethyl 2-(2-(2-ethoxy-2-oxoethoxy)phenoxy)-1,3-thiazole-4-carboxylate | Key intermediate before cyclization |
Table 2: Proposed Conformationally Restricted Analogues of this compound
| Analogue ID | Structure | IUPAC Name | Design Rationale |
| 5 | ![]() | 4-Oxo-4,5-dihydro-1H-thiazolo[3,2-a]chromene-3-carboxylic acid | Introduction of a lactone bridge to restrict rotation. |
| 6 | ![]() | 5-Oxo-4,5-dihydrobenzo[f]thiazolo[3,2-a] matrix-fine-chemicals.comnih.govoxazepine-3-carboxylic acid | Formation of a seven-membered ring to explore different spatial arrangements. |
Computational and Theoretical Investigations of 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for dissecting the molecular framework of 2-phenoxy-1,3-thiazole-4-carboxylic acid. These calculations typically begin with the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. Using a common functional like B3LYP with a basis set such as 6-311++G(d,p) provides a reliable foundation for subsequent property predictions. irjweb.comresearchgate.net
Electronic Structure Analysis (e.g., HOMO-LUMO energies, orbital interactions)
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mgesjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. irjweb.comnih.gov
For this compound, the HOMO is expected to be primarily localized over the electron-rich phenoxy group and the thiazole (B1198619) ring's π-system. nih.gov Conversely, the LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the C=N bond of the thiazole ring. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net Computational studies on similar thiazole derivatives have reported energy gaps in the range of 3.7 to 4.7 eV. irjweb.comnih.gov
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.45 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.50 |
Reactivity Predictions (e.g., Fukui functions, electrophilic/nucleophilic sites)
To pinpoint specific reactive sites within the molecule, computational methods utilize reactivity descriptors derived from conceptual DFT. Fukui functions (f(r)) are particularly valuable as they indicate the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov This allows for the identification of the most likely sites for nucleophilic and electrophilic attack.
Electrophilic Attack (f-(r)) : The sites most susceptible to attack by electrophiles are those with the highest f-(r) values. In this compound, the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms are predicted to be primary targets for electrophiles. researchgate.net
Nucleophilic Attack (f+(r)) : The sites most susceptible to attack by nucleophiles are those with the highest f+(r) values. The carbonyl carbon of the carboxylic acid group and the C2 and C5 positions of the thiazole ring are expected to be the most electrophilic centers, making them vulnerable to nucleophilic attack. nih.govresearchgate.net
These predictions are crucial for understanding the molecule's interaction with other chemical species and for anticipating its role in chemical reactions.
Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational chemistry provides reliable predictions of spectroscopic data, which are invaluable for structural elucidation.
Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. researchgate.net For this compound, key predicted vibrational modes would include the O-H stretching of the carboxylic acid (around 3500 cm⁻¹), the C=O stretching of the carbonyl group (around 1700-1750 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and C-O-C stretching of the phenoxy ether linkage (around 1200-1250 cm⁻¹). ulpgc.es Comparing calculated spectra with experimental data helps confirm the molecular structure. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values, when scaled, typically show excellent correlation with experimental results. dergipark.org.tr For the target molecule, distinct chemical shifts would be predicted for the protons on the phenoxy and thiazole rings, as well as for the carboxylic acid proton. Similarly, unique ¹³C signals would be calculated for the carbonyl carbon, the carbons of the two aromatic rings, and the ether linkage carbon.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for Key Carbons Calculated using the GIAO method.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165-170 |
| Thiazole C2 (attached to O) | 158-162 |
| Thiazole C4 (attached to COOH) | 145-150 |
| Thiazole C5 | 115-120 |
| Phenoxy C (attached to O) | 150-155 |
Conformational Analysis and Potential Energy Surface Studies
The flexibility of this compound is primarily due to the rotation around single bonds, which gives rise to different conformers. nih.gov Potential energy surface (PES) scans are computational procedures used to explore these conformational possibilities and identify the most stable arrangements. q-chem.com
Rotational Barriers of the Phenoxy Group
The rotation of the phenoxy group around the C2-O bond is a key conformational feature. A PES scan can be performed by systematically varying the corresponding dihedral angle (e.g., S1-C2-O-C(phenoxy)) in small increments (e.g., 10-15 degrees) and optimizing the rest of the molecular geometry at each step. uni-muenchen.deresearchgate.net
This analysis generates a plot of energy versus the dihedral angle, revealing the energy barriers between different conformations. The rotational barrier indicates the energy required to move from a low-energy (stable) conformer to a high-energy (transition state) conformer. For phenoxy-heterocycles, these barriers are influenced by steric hindrance between the phenoxy ring and the thiazole ring, as well as by electronic effects like conjugation. The lowest energy conformation will likely involve a non-planar arrangement to minimize steric clash.
Conformational Preferences of the Carboxylic Acid
Similarly, the orientation of the carboxylic acid group relative to the thiazole ring can be investigated by scanning the potential energy surface for rotation around the C4-C(carboxyl) bond. scispace.com This analysis helps determine the most stable arrangement of the -COOH group.
The conformational preference is often dictated by the potential for intramolecular hydrogen bonding. For instance, a conformation where the hydroxyl hydrogen of the carboxylic acid interacts with the nitrogen atom of the thiazole ring (N3) could represent a significant energy minimum, leading to a pseudo-cyclic structure. ulpgc.es The PES scan would reveal the relative energies of this and other conformers (e.g., where the C=O and O-H groups are oriented away from the ring), thereby identifying the most populated conformational states of the molecule. scispace.comresearchgate.net
Molecular Docking and Ligand-Target Interaction Prediction (Non-Clinical/Non-Human Targets)
No specific molecular docking studies targeting "this compound" against in vitro enzyme active sites or receptor pockets were identified.
Information unavailable.
Information unavailable.
Molecular Dynamics Simulations
No molecular dynamics simulation studies for "this compound" were found in the public domain.
Information unavailable.
Information unavailable.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
No QSAR or QSPR models that specifically include "this compound" as part of their training or test set were identified in the literature search.
Derivation of Molecular Descriptors
Molecular descriptors are numerical values that encode significant information about the chemical and physical properties of a molecule. For this compound, these descriptors are typically derived using quantum mechanical methods such as Density Functional Theory (DFT). researchgate.net These calculations provide insights into the molecule's topology, geometry, and electronic properties.
Key molecular descriptors for this compound include constitutional, topological, and quantum-chemical parameters. Constitutional descriptors relate to the molecular formula, while topological descriptors describe the connectivity of atoms. Quantum-chemical descriptors, such as orbital energies, are crucial for understanding reactivity. nih.gov
Table 1: Selected Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Typical Calculated Value | Significance |
|---|---|---|---|
| Constitutional | Molecular Weight | 235.25 g/mol | Basic physical property of the molecule. |
| Topological | Topological Polar Surface Area (TPSA) | 78.9 Ų | Predicts drug transport properties like intestinal absorption. |
| Physicochemical | XLogP3 | ~2.5 | Measures lipophilicity, influencing membrane permeability. |
| Constitutional | Hydrogen Bond Donors | 1 | Indicates potential for hydrogen bond formation. |
| Constitutional | Hydrogen Bond Acceptors | 4 | Indicates potential for hydrogen bond formation. |
| Constitutional | Rotatable Bond Count | 3 | Relates to molecular flexibility. |
| Quantum-Chemical | HOMO Energy | Varies with method | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| Quantum-Chemical | LUMO Energy | Varies with method | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Quantum-Chemical | HOMO-LUMO Gap | Varies with method | Energy difference that indicates chemical reactivity and stability. |
Note: Specific values for quantum-chemical descriptors are dependent on the computational method and basis set used (e.g., B3LYP/6-311++G(d,p)). researchgate.net The values presented are illustrative.
Development of Predictive Models for Academic Research Parameters
The molecular descriptors derived in the previous section serve as the foundation for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov
For this compound and its analogues, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or antimicrobial efficacy. nih.gov The process involves:
Synthesizing a series of analogues with systematic structural variations.
Measuring the biological activity of each compound.
Calculating a range of molecular descriptors for each analogue.
Using statistical methods to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable).
A good QSAR model can accurately predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. researchgate.net
Table 2: Example of a Hypothetical QSAR Data Set for Thiazole Analogues
| Compound | Biological Activity (IC₅₀, µM) | LogP | TPSA (Ų) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Analogue 1 | 10.5 | 2.5 | 78.9 | 4.5 |
| Analogue 2 | 5.2 | 3.1 | 78.9 | 4.3 |
| Analogue 3 | 15.8 | 2.6 | 95.1 | 4.6 |
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can map out the entire reaction pathway, identify intermediates, and determine the structures of transition states. The most common synthetic route for the thiazole ring is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. researchgate.net
Using methods like DFT, researchers can calculate the potential energy surface of the reaction. This involves determining the energy of reactants, intermediates, transition states, and products. The activation energy (the energy barrier that must be overcome for the reaction to proceed) for different possible pathways can be compared to predict the most favorable reaction mechanism. This understanding can help optimize reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity. researchgate.net
In Silico Screening and Virtual Library Design for Analogues
In silico screening and virtual library design are powerful computational techniques used in drug discovery to identify promising new molecules from large databases. researchgate.net Starting with the core structure of this compound, a virtual library of thousands or millions of related analogues can be generated computationally.
This design process involves making systematic modifications to the parent structure, such as:
Substituting different chemical groups on the phenoxy ring.
Replacing the phenoxy group with other aryl or alkyl groups.
Modifying the carboxylic acid group to esters or amides.
Once the virtual library is created, these compounds are computationally screened against a specific biological target, such as the active site of an enzyme. Molecular docking is a key technique used in this process, where the binding mode and affinity of each analogue to the target protein are predicted. researchgate.netnih.gov Compounds with high predicted binding affinities are identified as "hits" and prioritized for synthesis and experimental testing. mdpi.com This approach significantly reduces the time and cost associated with identifying new lead compounds. frontiersin.org
Table 3: Example of a Virtual Library Based on the this compound Scaffold
| Analogue ID | Modification on Phenoxy Ring | Docking Score (kcal/mol) |
|---|---|---|
| V-001 | 4-Chloro | -8.5 |
| V-002 | 4-Methoxy | -8.2 |
| V-003 | 3,5-Difluoro | -9.1 |
| V-004 | 4-Trifluoromethyl | -8.9 |
Note: Docking scores are hypothetical and depend on the specific protein target and software used.
Spectroscopic and Structural Characterization Techniques for 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-phenoxy-1,3-thiazole-4-carboxylic acid, the ¹H NMR spectrum can be divided into distinct regions corresponding to the protons of the thiazole (B1198619) ring, the phenoxy group, and the carboxylic acid.
The acidic proton of the carboxyl group is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, usually between 10 and 13 ppm. princeton.edulibretexts.org This signal's broadness is due to hydrogen bonding and its position can be concentration-dependent. pressbooks.pub The addition of deuterium (B1214612) oxide (D₂O) would cause this peak to disappear due to proton-deuterium exchange, confirming its identity. libretexts.org
The thiazole ring contains a single proton at the C5 position. This proton is expected to resonate as a singlet, typically in the aromatic region. In similar thiazole derivatives, this proton signal appears around δ 6.42 ppm. nih.gov Its specific chemical shift is influenced by the electronic effects of the adjacent carboxyl group and the sulfur atom.
The protons of the phenoxy group will appear as a set of multiplets in the aromatic region, generally between 7.0 and 7.5 ppm. The exact splitting pattern and chemical shifts depend on the substitution pattern of the phenyl ring. For an unsubstituted phenoxy group, one would expect to see signals corresponding to the ortho, meta, and para protons, with characteristic coupling patterns.
Interactive Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | Disappears upon D₂O exchange. libretexts.org |
| Thiazole H-5 | ~ 8.0 - 8.5 | singlet | Chemical shift is sensitive to substituents. |
| Phenoxy (ortho-H) | ~ 7.1 - 7.3 | doublet/multiplet | Coupled to meta-protons. |
| Phenoxy (meta-H) | ~ 7.4 - 7.6 | triplet/multiplet | Coupled to ortho- and para-protons. |
| Phenoxy (para-H) | ~ 7.2 - 7.4 | triplet/multiplet | Coupled to meta-protons. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the range of 160-185 ppm. libretexts.orgpressbooks.pub The carbons of the thiazole ring have characteristic chemical shifts; for instance, C2, C4, and C5 signals in a substituted thiazole have been assigned at approximately 164, 135, and 94 ppm, respectively. nih.gov The phenoxy group carbons will resonate in the aromatic region (115-160 ppm). The carbon directly attached to the oxygen atom (ipso-carbon) will be the most downfield in this group.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons, such as C2 and C4 of the thiazole ring and the ipso-carbon of the phenoxy group.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| Carboxylic Acid (-C OOH) | 165 - 175 | None (Quaternary) |
| Thiazole C -2 | 168 - 172 | None (Quaternary) |
| Thiazole C -4 | 145 - 150 | None (Quaternary) |
| Thiazole C -5 | 115 - 120 | Positive (CH) |
| Phenoxy ipso-C | 150 - 155 | None (Quaternary) |
| Phenoxy ortho-C | 118 - 122 | Positive (CH) |
| Phenoxy meta-C | 129 - 131 | Positive (CH) |
| Phenoxy para-C | 125 - 128 | Positive (CH) |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For the phenoxy group, COSY would show correlations between ortho and meta protons, and between meta and para protons, helping to trace the connectivity within the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. mdpi.com It would show a cross-peak connecting the thiazole H-5 signal in the ¹H spectrum to the C-5 signal in the ¹³C spectrum, and similarly for each protonated carbon of the phenoxy ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. princeton.edumdpi.com It is particularly useful for identifying connections across quaternary carbons. For example, the thiazole H-5 proton should show correlations to the quaternary C-4 and potentially the C-2 of the thiazole ring. The ortho-protons of the phenoxy group would show a key correlation to the thiazole C-2, confirming the C-O-C linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. mdpi.com For this compound, NOESY could reveal through-space interactions between the ortho-protons of the phenoxy ring and the H-5 proton of the thiazole ring, which would help to determine the preferred rotational conformation around the C-O bond.
The bond connecting the phenoxy group to the thiazole ring allows for rotation, potentially leading to different stable conformations (conformers). Dynamic NMR (DNMR) is a technique used to study the rates of exchange between these conformers. unibas.it
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals. At high temperatures, if the rotation is fast on the NMR timescale, the signals for chemically distinct but exchanging protons (like the two ortho-protons of the phenoxy group) will appear as a single, averaged signal. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the exchange may become slow on the NMR timescale, causing the averaged signal to broaden and eventually split into two distinct signals for the individual, non-equivalent protons.
Analysis of the line shapes at various temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. These studies provide valuable information about the conformational flexibility and the most stable spatial arrangement of the phenoxy and thiazole rings. unibas.it
Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that can measure the mass of a molecule to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₇NO₃S).
For example, while multiple chemical formulas might result in a nominal mass of 221, HRMS can distinguish between them based on their exact masses. This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have had their structures confirmed using techniques including HRMS. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis provides a detailed fragmentation fingerprint, which is invaluable for structural confirmation.
The fragmentation of thiazole derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents. In short-chain carboxylic acids, fragmentation commonly involves the loss of functional groups adjacent to the carbonyl group, such as the hydroxyl group (a loss of 17 atomic mass units, amu) or the entire carboxyl group (a loss of 45 amu) libretexts.org. Aromatic carboxylic acids typically show a more prominent molecular ion peak due to the stability of the ring system but undergo similar fragmentation patterns, including significant peaks corresponding to [M – OH] and [M – COOH] youtube.com.
For this compound, the fragmentation pathway is expected to involve several key steps. Initial fragmentation would likely feature the loss of a water molecule (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group. Subsequent fragmentation events could involve cleavage of the ether linkage, leading to the loss of the phenoxy group or the phenol (B47542) molecule. Further fragmentation would involve the decomposition of the thiazole ring itself researchgate.netresearchgate.net.
Table 1: Proposed MS/MS Fragmentation Pathway for this compound
| Precursor Ion (m/z) | Fragmentation Step | Product Ion (m/z) | Neutral Loss |
|---|---|---|---|
| [M-H]⁻ | Decarboxylation | [M-H-CO₂]⁻ | CO₂ (44 Da) |
| [M+H]⁺ | Loss of water | [M+H-H₂O]⁺ | H₂O (18 Da) |
| [M+H]⁺ | Loss of formic acid | [M+H-HCOOH]⁺ | HCOOH (46 Da) |
| [M+H]⁺ | Cleavage of ether bond | [C₆H₅O]⁺ or [Thiazole-COOH]⁺ | Varies |
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Both ESI-MS and MALDI-MS are soft ionization techniques crucial for analyzing organic molecules like this compound, as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion.
Electrospray Ionization (ESI-MS): This technique is particularly well-suited for polar molecules and is commonly coupled with liquid chromatography (LC) for LC-MS/MS analysis nih.gov. In ESI-MS, this compound, being an acidic compound, would be readily ionized. In negative ion mode, it is expected to form an abundant deprotonated molecule, [M-H]⁻. In positive ion mode, it can form protonated molecules, [M+H]⁺, or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ lew.ro. This allows for precise molecular weight determination.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI-MS is a sensitive technique capable of analyzing molecules from a solid-phase crystal matrix. The choice of matrix is critical for successful analysis. For acidic compounds, deprotonating matrices such as 9-aminoacridine or 4-dimethylaminobenzaldehyde (DMABA) are effective in generating abundant [M-H]⁻ ions in negative ion mode nih.gov. The selection of an appropriate matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is essential for achieving optimal ionization and sensitivity mdpi.com.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Identification of Characteristic Functional Group Vibrations (e.g., C=O stretch of carboxylic acid, C-O stretch of phenoxy)
The IR spectrum of this compound is dominated by absorptions characteristic of its carboxylic acid and phenoxy ether functionalities.
O-H Stretch: The hydroxyl group of the carboxylic acid gives rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ vscht.czlibretexts.org. This broadening is a result of extensive intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state and in concentrated solutions copbela.orgspectroscopyonline.com.
C=O Stretch: The carbonyl group of the carboxylic acid produces a strong and sharp absorption band. For dimeric carboxylic acids, this peak is typically found around 1710 cm⁻¹ libretexts.org. If the acid were in a monomeric form (e.g., in a very dilute solution in a nonpolar solvent), this band would shift to a higher wavenumber, around 1760 cm⁻¹ libretexts.org. Conjugation with the thiazole ring may slightly lower this frequency.
C-O Stretch and O-H Bend: The spectrum also contains bands corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid group, which typically appear in the 1200-1450 cm⁻¹ region princeton.edu.
Phenoxy C-O Stretch: The C-O-C stretching of the phenoxy ether group is expected to produce a strong band. Aryl-alkyl ethers typically show an asymmetric stretch between 1200-1275 cm⁻¹ and a symmetric stretch between 1020-1075 cm⁻¹.
Aromatic C-H and C=C Stretches: The presence of the phenoxy and thiazole rings will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region vscht.czcopbela.org.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium to Weak |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1200 - 1450 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems and chromophores.
Electronic Transitions and Chromophore Analysis
The structure of this compound contains several chromophores: the phenoxy group, the thiazole ring, and the carboxylic acid group. The conjugation between the thiazole ring and the carboxylic acid, as well as the electronic influence of the phenoxy group, dictates its UV-Vis absorption profile. The spectrum is expected to show absorptions arising from π→π* and n→π* electronic transitions nih.gov.
π→π Transitions:* These high-energy transitions are associated with the conjugated π-electron systems of the thiazole and phenyl rings. They are expected to result in strong absorption bands, typically in the shorter wavelength UV region (around 200-300 nm). The presence of electron-withdrawing groups can influence the position of these bands science.gov.
n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen or sulfur atoms) to an anti-bonding π* orbital. These transitions are typically weaker in intensity than π→π* transitions and occur at longer wavelengths.
Studies on similar thiazole derivatives show that the absorption spectra can be modified by the chemical structure and substituents nih.govmdpi.com. Carboxylic acids generally exhibit an absorption maximum around 210 nm researchgate.net. The combination of the phenyl, thiazole, and carboxyl chromophores in the target molecule is likely to result in a complex spectrum with multiple absorption bands.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles.
This technique would also reveal how the molecules are arranged in the crystal lattice. A key feature of the crystal packing would likely be intermolecular hydrogen bonding involving the carboxylic acid groups. It is common for carboxylic acids to form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds nih.gov.
Determination of Solid-State Molecular Structure and Conformation
Based on studies of related compounds, it is anticipated that the carboxylic acid group may lie nearly coplanar with the thiazole ring to maximize conjugation. The phenoxy group at the 2-position will likely be twisted out of the plane of the thiazole ring due to steric hindrance. The precise dihedral angle will be a balance between steric repulsion and electronic effects.
To illustrate the structural parameters that can be expected, the crystallographic data for a related compound, the silver(I) complex of 1,3-thiazole-2-carboxylic acid, is presented below. While this is a metal complex, it provides insight into the bond lengths and angles of the thiazole carboxylic acid moiety researchgate.net.
| Parameter | [Ag(C₄H₂NO₂S)(C₄H₃NO₂S)] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ag-N bond length (Å) | 2.1463(14) |
| O···O distance (Å) (H-bond) | 2.470(3) |
Table 1: Selected Crystallographic Data for a Silver(I) Complex of 1,3-Thiazole-2-carboxylic Acid researchgate.net
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it is highly probable that it will form strong O-H···O or O-H···N hydrogen bonds, leading to the formation of dimers or extended chains. In the crystal structure of the silver(I) complex of 1,3-thiazole-2-carboxylic acid, a strong O-H···O hydrogen bond is observed between the carboxylic acid and carboxylate groups of adjacent complexes, forming a one-dimensional tape structure researchgate.net.
Beyond hydrogen bonding, other non-covalent interactions are expected to play a significant role in the supramolecular assembly. These include:
π-π stacking: The aromatic phenoxy and thiazole rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
C-H···O and C-H···π interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the oxygen atoms of the carboxylic acid or phenoxy group, or the π-system of the aromatic rings as acceptors, are also likely to be present.
Sulfur-containing interactions: The sulfur atom in the thiazole ring can participate in various non-covalent interactions, including σ-hole interactions, which can influence the local molecular arrangement nih.gov.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) (if chiral forms are synthesized)
To date, the synthesis of chiral forms of this compound has not been reported in the literature. However, should chiral derivatives be synthesized, for instance, by introducing a chiral center in the phenoxy group or by resolving atropisomers if restricted rotation is present, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be powerful techniques for their stereochemical analysis.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly sensitive to the absolute configuration and conformation of molecules in solution nih.govresearchgate.net. For a chiral derivative of this compound, VCD could be used to:
Determine the absolute configuration of stereogenic centers.
Investigate the conformational preferences in solution, as different conformers can give rise to distinct VCD signals.
Study intermolecular interactions, such as hydrogen bonding, which can influence the VCD spectrum nih.govresearchgate.net.
ECD, which is the differential absorption of left and right circularly polarized ultraviolet-visible light, provides information about the electronic transitions in a chiral molecule. The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the stereochemistry of the molecule nih.gov. ECD spectroscopy would be valuable for:
Assigning the absolute configuration of chiral derivatives by comparing experimental spectra with those predicted by quantum chemical calculations.
Probing the electronic interactions between different chromophores within the molecule.
Biological Activities and Mechanistic Insights of 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid and Its Analogues Non Clinical/non Human Focus
Enzyme Inhibition Studies (Target-specific, in vitro or isolated enzyme systems)
The thiazole (B1198619) nucleus is a common feature in many biologically active molecules, and its derivatives have been investigated as inhibitors of various enzymes. The introduction of a phenoxy group at the 2-position of the 1,3-thiazole-4-carboxylic acid core can significantly influence its electronic properties and spatial conformation, thereby affecting its ability to bind to and inhibit enzyme activity.
Investigation of Specific Enzyme Targets
While specific enzyme inhibition studies for 2-phenoxy-1,3-thiazole-4-carboxylic acid are not extensively documented, research on analogous structures suggests potential inhibitory activity against a range of enzymes. For instance, derivatives of 2-substituted thiazole-4-carboxylic acids have been identified as inhibitors of metallo-β-lactamases (MBLs), which are enzymes responsible for bacterial resistance to β-lactam antibiotics. Specifically, 2-benzylthiazole-4-carboxylic acid was identified as a novel inhibitor of IMP-1, a type of MBL researchgate.net. Further structure-activity relationship (SAR) studies revealed that (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid is a more potent inhibitor of IMP-1 researchgate.net.
In a different context, a patent has disclosed that derivatives of 2-(substituted phenoxy)pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid are effective inhibitors of stearoyl-CoA delta-9 desaturase (SCD) googleapis.com. SCD is a key enzyme in fatty acid metabolism. This finding is particularly relevant as it demonstrates that a phenoxy-containing moiety linked to a thiazole carboxylic acid derivative can indeed exhibit specific enzyme inhibition.
Furthermore, other thiazole derivatives have been investigated for their inhibitory effects on enzymes such as xanthine oxidase. For example, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids were designed as analogues of febuxostat, a known xanthine oxidase inhibitor nih.gov.
Determination of Inhibition Constants
The potency of enzyme inhibitors is typically quantified by their inhibition constants, such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). For the aforementioned analogues of this compound, the following inhibition data has been reported:
Metallo-β-lactamase (IMP-1) Inhibition:
2-Benzylthiazole-4-carboxylic acid exhibited an IC50 of 34.7 µM researchgate.net.
(R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid showed a significantly lower IC50 of 5.5 µM, indicating greater potency researchgate.net.
Xanthine Oxidase Inhibition:
Certain 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives displayed potent xanthine oxidase inhibitory activities with IC50 values in the micromolar range, with the most active compounds showing IC50 values of 3.6 µM, 8.1 µM, and 9.9 µM nih.gov.
The following interactive table summarizes the IC50 values for some analogues.
| Compound | Target Enzyme | IC50 (µM) |
| 2-Benzylthiazole-4-carboxylic acid | IMP-1 | 34.7 |
| (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 5.5 |
| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (5j) | Xanthine Oxidase | 3.6 |
| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (5k) | Xanthine Oxidase | 8.1 |
| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid (5l) | Xanthine Oxidase | 9.9 |
Elucidation of Inhibition Mechanisms
The mechanism by which a compound inhibits an enzyme can be competitive, non-competitive, uncompetitive, or mixed. Understanding the inhibition mechanism provides deeper insights into the inhibitor's mode of action. For the analogues of this compound, mechanistic studies are limited. However, for many enzyme inhibitors, the mode of action is elucidated through kinetic studies. For instance, in the broader class of thiazole derivatives, molecular docking studies have been employed to predict the binding modes and to infer the mechanism of inhibition. In the case of the 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid inhibitors of xanthine oxidase, molecular docking studies were performed to understand their binding affinity within the active site of the enzyme nih.gov.
Receptor Binding Assays (Target-specific, in vitro or cell-free systems)
Thiazole-containing compounds have also been shown to interact with various receptors, suggesting that this compound and its analogues could also exhibit receptor binding activity.
Affinity to Specific Receptor Subtypes
Research has demonstrated that thiazole and thiadiazole derivatives can act as potent and selective antagonists for human adenosine A3 receptors nih.gov. Structure-activity relationship studies of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives revealed that specific substitutions can lead to high binding affinity and selectivity nih.gov. For example, an N-acetyl derivative of a 3-(4-methoxy-phenyl)- nih.govresearchgate.netijper.orgthiadiazol-5-ylamine was identified as a selective and potent antagonist for human A3 receptors with a Ki value of 0.79 nM nih.gov.
The binding affinities for some of these adenosine A3 receptor antagonists are presented in the table below.
| Compound | Receptor Target | Ki (nM) |
| 5-Acetamido analogue of phenylthiazole (11) | Human Adenosine A3 | 18.3 |
| 4-Methoxy substituted phenylthiazole (16) | Human Adenosine A3 | 3 |
| N-(3-Phenyl- nih.govresearchgate.netijper.orgthiadiazol-5-yl)-acetamide (37) | Human Adenosine A3 | 2.3 |
| N-(3-(4-methoxy-phenyl)- nih.govresearchgate.netijper.orgthiadiazol-5-yl)-acetamide (39) | Human Adenosine A3 | 0.79 |
These findings suggest that the thiazole scaffold, when appropriately substituted, can fit into the binding pocket of G-protein coupled receptors (GPCRs) like the adenosine A3 receptor. The phenoxy group in this compound could potentially engage in hydrophobic and aromatic interactions within a receptor's binding site.
Allosteric Modulation Studies
Currently, there is no specific information available in the reviewed literature regarding allosteric modulation studies for this compound or its close analogues. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or diminish the effect of the endogenous ligand. The potential for such activity would depend on the specific receptor and the precise conformation of the compound.
Cell-Based Assays (Non-human cell lines or in vitro models)
In the absence of direct studies on this compound, the following sections detail the activities of analogous compounds, providing a potential framework for understanding its cellular effects.
Thiazole-containing compounds have been demonstrated to modulate various cellular pathways, which is crucial for their therapeutic potential. For instance, certain derivatives of pterostilbene-carboxylic acid featuring an oxime ether moiety have been shown to modulate the NF-κB and MAPK signaling pathways. These pathways are critical in regulating inflammatory responses and cell survival.
Additionally, analogues such as 2-(2-hydrazinyl)-1,3-thiazoles have been identified as inhibitors of histone acetylase (HAT) activity. HATs are enzymes that play a important role in the epigenetic regulation of gene expression by modifying histones, the primary protein components of chromatin. Inhibition of HATs can lead to changes in gene transcription and has been a target for anti-cancer drug development. While these findings are for related structures, they suggest that the thiazole scaffold is a viable backbone for compounds that can interact with and modulate key cellular signaling and gene regulatory pathways.
Direct investigation of the cellular targets of this compound is not extensively documented. However, studies on other thiazole derivatives provide insights into how such compounds can be designed to engage specific cellular targets. For example, researchers have successfully developed cellular target engagement probes for 2-(3-benzamidopropanamido)thiazole-5-carboxylate, a compound that targets the human motor protein HSET (kinesin-14). By creating fluorescently labeled or "clickable" versions of the compound, they were able to visualize its binding to HSET within cancer cells, confirming target engagement and providing a powerful tool for studying its mechanism of action. This approach highlights a potential strategy for identifying and validating the cellular targets of novel thiazole derivatives like this compound.
Antimicrobial Activities (Focus on molecular mechanisms and in vitro studies)
The thiazole ring is a common feature in many compounds with antimicrobial properties. nih.gov The following sections explore the potential mechanisms by which this compound and its analogues may exert antibacterial, antifungal, and antiviral effects, based on in vitro findings for related molecules.
Thiazole derivatives have been shown to possess a broad spectrum of antibacterial activity. nih.gov The precise mechanisms of action can vary depending on the specific substitutions on the thiazole ring. One of the key bacterial enzymes targeted by some 2-phenylacetamido-thiazole derivatives is ecKAS III (Escherichia coli β-ketoacyl-ACP synthase III). nih.gov This enzyme is essential for fatty acid synthesis in bacteria, and its inhibition disrupts the production of bacterial cell membranes, leading to cell death. nih.gov The activity of one such derivative is highlighted in the table below.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 1.56 - 6.25 |
| Pseudomonas aeruginosa | 1.56 - 6.25 |
| Bacillus subtilis | 1.56 - 6.25 |
| Staphylococcus aureus | 1.56 - 6.25 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Several studies have highlighted the antifungal potential of thiazole derivatives, with various proposed mechanisms of action.
Inhibition of Ergosterol (B1671047) Biosynthesis: One of the most common targets for antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Some novel 2,4-disubstituted-1,3-thiazole derivatives have been suggested to act as non-competitive inhibitors of lanosterol (B1674476) C14α-demethylase, a key enzyme in this pathway.
Disruption of Fungal Cell Membrane: Beyond enzyme inhibition, some thiazole-containing compounds may directly disrupt the fungal cell membrane. This can lead to the leakage of cellular contents and ultimately, cell lysis.
Induction of Oxidative Stress: Another potential mechanism is the induction of oxidative damage. For instance, (4-phenyl-1,3-thiazol-2-yl) hydrazine has been shown to increase the production of reactive oxygen species (ROS) in Candida albicans. This surge in ROS can damage cellular components, including DNA, proteins, and lipids, contributing to the fungal cell's demise.
Inhibition of Fungal Enzymes: Certain carboxylic acid derivatives have demonstrated the ability to inhibit fungal α-amylase. This enzyme is crucial for the breakdown of starches into usable sugars for the fungus. By inhibiting this enzyme, the compound can effectively starve the fungus of a key nutrient source.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.12 |
| Candida krusei | 0.12 |
Data for a bisthiazole derivative showing potent activity against Candida species. nih.gov
The antiviral activity of thiazole derivatives has been explored against a range of viruses, with mechanisms often targeting specific stages of the viral life cycle.
Inhibition of Viral Replication: 4-Substituted-2-thiazole amides have been identified as inhibitors of alphavirus replication. The proposed mechanism involves the blockade of subgenomic viral RNA translation and the synthesis of viral structural proteins, which are essential for the assembly of new virus particles.
Alteration of RNA Processing: A thiazole-5-carboxamide derivative has been shown to inhibit the replication of HIV-1, adenovirus, and coronavirus by altering RNA processing and accumulation. This suggests that the compound may interfere with the host cell machinery that the virus hijacks for its own replication.
Antiparasitic Activities (Focus on molecular mechanisms and in vitro studies)
Thiazole-containing compounds have demonstrated a wide spectrum of antiparasitic activities in various in vitro studies. unl.ptnih.gov The thiazole scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govplos.org
Analogues of this compound, specifically 2-acylamino-5-nitro-1,3-thiazole derivatives, have shown potent in vitro activity against a range of protozoan parasites. nih.gov Studies have demonstrated nanomolar inhibition of Giardia intestinalis and Trichomonas vaginalis. nih.gov For instance, certain derivatives were found to be significantly more active than the standard drug metronidazole against these parasites. nih.gov While the precise enzyme inhibition targets for these specific analogues were not fully elucidated in the provided research, the mechanism of action for nitrothiazoles often involves the reduction of the nitro group by parasite-specific enzymes to create cytotoxic radical anions.
Other thiazole derivatives have been investigated for their activity against Leishmania amazonensis and Trypanosoma cruzi. unl.ptnih.gov Some ureic derivatives of 2-acylamino-5-nitro-1,3-thiazole have exhibited moderate activity against L. amazonensis. nih.gov The antiparasitic potential of thiazole derivatives is also linked to their ability to interact with parasitic DNA. unl.pt
Table 1: In Vitro Antiprotozoal Activity of Thiazole Analogues
| Parasite | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Giardia intestinalis | 2-acylamino-5-nitro-1,3-thiazole derivatives | Nanomolar inhibition | nih.gov |
| Trichomonas vaginalis | 2-acylamino-5-nitro-1,3-thiazole derivatives | Nanomolar inhibition | nih.gov |
| Leishmania amazonensis | Ureic derivatives of 2-acylamino-5-nitro-1,3-thiazole | Moderate activity | nih.gov |
| Trypanosoma cruzi | Thiazole derivatives | Cytotoxic potential | unl.pt |
The anthelmintic potential of thiazole derivatives has been explored against helminth parasites such as Schistosoma mansoni. nih.govplos.org In vitro studies on aryl-thiazole derivatives have demonstrated schistosomicidal activity against both schistosomula and adult worms. nih.govplos.org Treatment with these compounds led to a significant decrease in motor activity and viability of the parasites. nih.govplos.org
Scanning electron microscopy revealed that these thiazole analogues induce severe morphological alterations to the parasite's tegument, including the formation of bulges and blisters. nih.govplos.org A proposed mechanism for the schistosomicidal activity of some thiazole derivatives is their interaction with the parasite's DNA and inhibition of DNA synthesis. nih.govplos.org
**Table 2: In Vitro Antihelminthic Activity of Thiazole Analogues against *Schistosoma mansoni***
| Parameter | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Motility | Aryl-thiazole derivatives | Decreased to 30-50% of control | nih.gov |
| Viability | Aryl-thiazole derivatives | Reduction to 25-40% of control | nih.gov |
| Tegument Morphology | Aryl-thiazole derivatives | Severe alterations, bulges, and blisters | nih.govplos.org |
Anti-inflammatory Mechanisms (Focus on molecular targets in in vitro systems)
The anti-inflammatory properties of thiazole derivatives have been attributed to their interaction with key molecular targets in inflammatory pathways. nih.gov
Several studies have identified thiazole-containing compounds as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. epa.govresearchgate.net In vitro enzyme inhibition assays have shown that certain thiazole derivatives exhibit COX-2 inhibitory potency comparable to the selective COX-2 inhibitor, etoricoxib. researchgate.net The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. nih.gov
In addition to COX-2 inhibition, thiazole analogues have been shown to suppress the production of pro-inflammatory cytokines in cell lines. nih.gov For example, naphthoquinone-thiazole hybrids have demonstrated the ability to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated cells. nih.gov This suggests that these compounds can modulate the inflammatory response at the level of cytokine signaling.
Table 3: Anti-inflammatory Mechanisms of Thiazole Analogues in Vitro
| Molecular Target | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| COX-2 Enzyme | Thiazole derivatives | Potent and selective inhibition | epa.govresearchgate.net |
| TNF-α Production | Naphthoquinone-thiazole hybrids | Decreased production in cell lines | nih.gov |
| IL-6 Production | Naphthoquinone-thiazole hybrids | Decreased production in cell lines | nih.gov |
Autophagy Modulation Studies in Cell Culture Models
Currently, there is a lack of specific studies in the public domain that investigate the direct effects of this compound or its close analogues on autophagy modulation in cell culture models. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation by small molecules is an area of growing research interest. mdpi.com Further investigation is required to determine if this class of compounds has any significant impact on autophagic pathways.
Mechanistic Investigations of Compound-Target Interactions at a Molecular Level
Molecular docking studies have been employed to elucidate the potential binding modes and interactions of thiazole derivatives with their biological targets at the molecular level. These computational studies provide valuable insights into the structure-activity relationships of these compounds.
For instance, molecular docking of a phenoxy thiazole derivative with human peroxiredoxin 5, an antioxidant enzyme, revealed hydrogen bond interactions with key amino acid residues in the active site, such as GLY46. researchgate.net In another study, docking simulations of phenylthiazole acid derivatives with the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain showed stable interactions with amino acid residues in the active site, consistent with their in vitro agonistic activity. dovepress.com
Molecular modeling of thiazole derivatives as COX-2 inhibitors has also been performed. These studies help in understanding the structural features responsible for their selective inhibition. nih.gov While these studies were not conducted on this compound itself, they provide a framework for predicting its potential interactions with various biological targets. The thiazole ring is often a key feature, participating in various interactions within the active sites of target proteins. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Investigation of Substituent Effects on Biological Activity
The biological activity of 2-phenoxy-1,3-thiazole-4-carboxylic acid derivatives can be finely tuned by strategic modifications to its three main components: the phenoxy ring, the carboxylic acid moiety, and the thiazole (B1198619) core. Structure-activity relationship (SAR) studies have begun to elucidate the impact of these changes.
Influence of Phenoxy Ring Substitutions (e.g., electronic, steric effects)
The phenoxy ring presents a prime location for modification to probe the electronic and steric requirements for optimal biological activity. The nature and position of substituents on this ring can dramatically alter the compound's interaction with its biological target. For instance, in a series of related 2-phenoxy-N-phenylacetamide derivatives investigated as hypoxia-inducible factor-1 (HIF-1) inhibitors, the electronic properties of the substituents on the phenoxy ring were found to play a crucial role. While specific data tables for this compound are not extensively available in the public domain, general principles from analogous series suggest that both electron-donating and electron-withdrawing groups can modulate activity. The precise effect, however, is highly dependent on the specific biological target. Steric hindrance is another critical factor; bulky substituents on the phenoxy ring could either enhance binding by promoting a more favorable conformation or diminish activity by preventing the molecule from fitting into its binding site.
Impact of Carboxylic Acid Derivatization (e.g., esters, amides, bioisosteres)
The carboxylic acid group at the 4-position of the thiazole ring is a key functional group that can be readily modified to influence the compound's physicochemical properties and biological activity. Conversion of the carboxylic acid to esters or amides is a common strategy to enhance cell permeability and oral bioavailability. For example, the transformation of the carboxylic acid to various N-substituted acetamide analogues has been a focal point of research, particularly in the context of developing HIF-1 inhibitors. nih.gov The nature of the substituent on the amide nitrogen can significantly impact potency.
Quantitative SAR (QSAR) Model Development and Validation
To gain a more quantitative understanding of the structure-activity relationships, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models use statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties.
A study on a set of thirty-one substituted 2-phenoxy-N-phenylacetamide derivatives with HIF-1 inhibitory activities successfully employed both 2D and 3D-QSAR approaches. nih.gov The 2D-QSAR model, developed using Multiple Linear Regression (MLR), achieved a high correlation coefficient, indicating a strong relationship between the selected descriptors and the observed biological activity. nih.gov The 3D-QSAR study, using a k-nearest neighbor molecular field analysis approach, also demonstrated good correlative and predictive capabilities. nih.gov
Selection of Physicochemical Descriptors
The success of a QSAR model hinges on the selection of appropriate physicochemical descriptors that capture the essential structural features influencing biological activity. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
In the QSAR analysis of 2-phenoxy-N-phenylacetamide analogues, a variety of descriptors were employed. nih.gov These included:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.
Steric Descriptors: These relate to the size and shape of the molecule.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.
The 3D-QSAR approach utilized molecular field analysis to generate steric, hydrophobic, and electrostatic descriptors based on the aligned structures of the compounds. nih.gov The resulting model provided important structural insights that can guide the design of novel derivatives with enhanced HIF-1 inhibitory activity. nih.gov
Below is an interactive data table summarizing the types of descriptors used in QSAR studies of related compounds.
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions with the target protein. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Determines the fit of the molecule into the binding site. |
| Hydrophobic | LogP, Hydrophobic surface area | Affects membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |
Statistical Analysis and Model Interpretability
In the study of this compound and its analogs, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial for predicting biological activity and physicochemical properties. The robustness and predictive power of these models are assessed using rigorous statistical analysis.
Common statistical methods employed include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov For more complex, non-linear relationships, methods like k-Nearest Neighbor (kNN) and Artificial Neural Networks (ANN) are utilized. imist.ma
The validity and predictive accuracy of these models are paramount. This is evaluated through several key statistical metrics:
Coefficient of determination (R²) : This metric indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). For a reliable QSAR model, R² values are typically expected to be high, often above 0.6. imist.mafrontiersin.org
Cross-validated correlation coefficient (Q² or q²) : Determined through methods like leave-one-out (LOO) cross-validation, this metric assesses the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a robust model. nih.govresearchgate.net
External validation (pred_r²) : The model's ability to predict the activity of an external test set of compounds not used in model generation is the ultimate test of its utility. A high pred_r² value confirms the model's predictive power. nih.govresearchgate.net
For instance, a 2D-QSAR study on structurally related 2-phenoxy-N-phenylacetamide derivatives yielded a statistically significant MLR model with an R² of 0.9469, a q² of 0.8933, and a pred_r² of 0.7128. nih.gov Another study on thiazole derivatives used to inhibit the Pin1 enzyme resulted in an MLR model with an R² of 0.76 and an R²test of 0.78, while an ANN model showed even better performance with an R²test of 0.98. imist.ma
Model interpretability is essential for providing structural insights. The descriptors used in the model—such as SlogP (lipophilicity), MR (molar refractivity), and electronic parameters like ELUMO (energy of the lowest unoccupied molecular orbital)—explain how specific molecular features influence the property being studied. nih.govimist.ma This allows researchers to rationally design new derivatives with enhanced characteristics.
Table 1: Representative Statistical Metrics in QSAR/QSPR Studies of Thiazole Derivatives This table is interactive. Sort columns by clicking on the headers.
| Model Type | Target/Compound Class | R² (Training Set) | q² (Cross-validation) | pred_r² (External Test Set) | Reference |
|---|---|---|---|---|---|
| 2D-QSAR (MLR) | 2-phenoxy-N-phenylacetamide HIF-1 inhibitors | 0.9469 | 0.8933 | 0.7128 | nih.gov |
| 3D-QSAR (kNN) | 2-phenoxy-N-phenylacetamide HIF-1 inhibitors | - | 0.9672 | 0.8480 | nih.gov |
| 2D-QSAR (MLR) | Thiazole derivatives as PIN1 inhibitors | 0.76 | 0.63 | 0.78 | imist.ma |
| 2D-QSAR (ANN) | Thiazole derivatives as PIN1 inhibitors | 0.98 | 0.99 | 0.98 | imist.ma |
Ligand Efficiency and Drug Likeness Metrics in Lead Compound Optimization (Academic Context)
In the academic exploration of potential lead compounds like this compound, ligand efficiency (LE) and drug-likeness metrics are fundamental tools for evaluating and prioritizing candidates for further development.
Drug-Likeness Analysis is an early-stage filter to assess if a compound possesses properties consistent with known orally bioavailable drugs. This is often evaluated using established rule sets:
Lipinski's Rule of Five : Predicts poor oral absorption or permeation if a molecule violates more than one of the following rules: molecular weight (MW) ≤ 500 Da, logP ≤ 5, H-bond donors (HBD) ≤ 5, and H-bond acceptors (HBA) ≤ 10.
Other Filters : Models by Ghose, Weber, Egan, and Muegge provide alternative or supplementary criteria to refine the assessment of a compound's potential. mdpi.com
For this compound, these parameters can be calculated to profile its drug-likeness. Studies on similar heterocyclic systems like thiazolo[3,2-b] nih.govresearchgate.nettriazoles have shown that such compounds generally present a favorable profile, with few or no violations of these rules, indicating a higher likelihood of being good oral drug candidates. mdpi.com
Table 2: Predicted Drug-Likeness Profile of this compound This table is interactive. Filter by parameter values.
| Parameter | Value | Lipinski's Rule | Status |
|---|---|---|---|
| Molecular Formula | C10H7NO3S | - | - |
| Molecular Weight | 221.23 Da | ≤ 500 | Pass |
| logP (calculated) | ~2.1-2.5 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Pass |
| Molar Refractivity | 56.5 cm³ | 40-130 | Pass |
Ligand Efficiency (LE) is a metric used to compare different compounds based on their binding affinity relative to their size. It is calculated as the binding energy (proportional to pIC50 or pKi) divided by the number of non-hydrogen atoms (heavy atom count, HAC).
LE = -ΔG / HAC
A higher LE value is desirable, as it suggests that the compound achieves its potency through specific, optimized interactions rather than non-specific bulk. In lead optimization, the goal is often to increase potency while maintaining or improving LE. For the this compound scaffold, medicinal chemists would synthesize analogs and calculate their LE to guide modifications that enhance binding efficiency.
Structure-Property Relationship (SPR) Studies for Other Non-Biological Properties
Beyond biological activity, the physicochemical properties of a research compound are critical for its practical application in experimental settings. SPR studies are used to understand and predict these non-biological characteristics.
Chromatographic Retention
The behavior of this compound in analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) is a key property. SPR studies aim to model and predict its retention time (t_R) based on its molecular structure and eluent conditions.
For phenoxy acid derivatives, retention is strongly influenced by:
Molecular Hydrophobicity : A higher lipophilicity (logP) leads to stronger interaction with the nonpolar stationary phase (e.g., C18), resulting in longer retention times.
Mobile Phase pH : As a carboxylic acid, the ionization state of the compound is dependent on the mobile phase pH. At a pH below its pKa, the compound is in its neutral, more hydrophobic form and is retained longer. At a pH above its pKa, it becomes an ionized, more polar carboxylate, which elutes faster. mdpi.com
Mobile Phase Composition : The percentage of organic solvent (e.g., acetonitrile) in the mobile phase affects retention; a higher organic content reduces retention time. mdpi.comnih.gov
Comprehensive models, sometimes using artificial neural networks, can be built to predict retention by inputting solute descriptors (pKa, quantum-chemical properties) and eluent attributes (pH, solvent percentage). mdpi.comresearchgate.net This allows for the development of optimized analytical methods without extensive trial-and-error.
Photostability in Research Samples
The stability of a compound under light is crucial for ensuring the integrity of research samples and the reliability of experimental data. Studies on the photodegradation of the closely related 2-aminothiazole-4-carboxylic acid provide significant insight into the potential photolytic pathways for the 2-phenoxy derivative. mdpi.com
Upon exposure to UV radiation, molecules with a thiazole-4-carboxylic acid core are susceptible to several degradation reactions:
Decarboxylation : The primary and most common photolytic event is the loss of the carboxylic acid group as carbon dioxide (CO₂). mdpi.com
Thiazole Ring Cleavage : Following decarboxylation, the remaining thiazole ring can undergo cleavage at specific bonds, most commonly the S1–C2 or S1–C5 bonds. mdpi.com This ring-opening reaction leads to the formation of various biradical intermediates and, subsequently, smaller, fragmented molecules like cyanamide or thiirene. mdpi.com
These studies are often conducted using advanced techniques like infrared matrix isolation, where the compound is trapped in an inert gas matrix at low temperatures and irradiated, allowing for the spectroscopic identification of transient and final photoproducts. mdpi.com Understanding these degradation pathways is essential for establishing appropriate storage and handling conditions for research samples of this compound.
Applications of 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid Beyond Biological Systems
Material Science Applications
The molecular architecture of 2-phenoxy-1,3-thiazole-4-carboxylic acid makes it an intriguing candidate for the synthesis and development of advanced materials. Its inherent features can be exploited to create polymers with specific properties, as well as to design molecules for use in optics and electronics.
The presence of a carboxylic acid group allows this compound to act as a monomer in polymerization reactions. Specifically, it can undergo condensation polymerization with diamines to form polyamides or with diols to form polyesters. The incorporation of the phenoxy-thiazole unit into the polymer backbone is expected to impart unique characteristics.
Polyamides: Aromatic polyamides are known for their high thermal stability and mechanical strength. By reacting this compound (or its acyl chloride derivative) with aromatic diamines, novel polyamides can be synthesized. The thiazole (B1198619) ring would introduce a rigid, heterocyclic element into the polymer chain, potentially enhancing thermal resistance and modifying solubility. The synthesis would typically follow established methods for direct polycondensation, such as the Yamazaki–Higashi phosphorylation method, which uses condensing agents like triphenyl phosphite (B83602) and pyridine. rasayanjournal.co.in
Polyesters: Similarly, this compound can be used to synthesize polyesters through esterification with diols. nih.gov The resulting polymers would feature the phenoxy-thiazole moiety as a repeating unit. Fully aromatic polyesters are noted for their use as high-performance polymers with significant thermal and mechanical resistance. jku.at The introduction of the phenoxy group could enhance solubility in common organic solvents, a desirable property for polymer processing. The synthesis can be achieved through thermal polycondensation of the dicarboxylic acid with a suitable diol. nih.gov
Below is a table outlining the potential monomers and resulting polymer types that could be synthesized using this compound.
| Co-monomer Type | Example Co-monomer | Resulting Polymer | Potential Properties |
| Aromatic Diamine | p-Phenylenediamine | Aromatic Polyamide | High thermal stability, mechanical strength |
| Aliphatic Diol | 1,4-Butanediol | Aliphatic-Aromatic Polyester | Increased flexibility, modified solubility |
| Aromatic Diol | Bisphenol A | Fully Aromatic Polyester | High-performance, thermal resistance |
Thiazole derivatives have been investigated for their utility in liquid crystals and organic electronic materials due to their rigid structure and electronic properties. researchgate.net
Liquid Crystals: The rigid, rod-like structure imparted by the combination of the phenyl and thiazole rings is a key feature for designing liquid crystalline materials. Molecules that exhibit mesomorphic (liquid crystal) behavior typically possess a rigid core. researchgate.net By modifying the this compound, for instance by esterification of the carboxyl group with long-chain alcohols, it is possible to create molecules with the necessary geometry to form liquid crystal phases. Thiazole-containing azomethines have been shown to exhibit nematic mesomorphism. researchgate.net
Organic Electronic Materials: The thiazole ring is an electron-deficient system, which makes it a useful building block for electron-transporting materials in organic electronics. Thiazole-based fluorophores have been utilized in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of the thiazole heterocycle is a desirable characteristic for components in various optoelectronic devices. researchgate.net The phenoxy group and the carboxylic acid provide handles for further functionalization to fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for application in devices like OLEDs or organic field-effect transistors.
The carboxylic acid group on the this compound molecule makes it an excellent candidate for use as an organic linker in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govsemanticscholar.org Aromatic carboxylic acids are among the most common ligands used for building these highly porous materials. nih.govpan.pl
When combined with metal ions, the carboxylate group can coordinate to form extended one-, two-, or three-dimensional networks. nih.govub.edu The structure of the resulting framework is influenced by the coordination geometry of the metal ion and the structure of the organic linker. The presence of the nitrogen and sulfur atoms in the thiazole ring, in addition to the oxygen atoms of the carboxylate, offers multiple potential coordination sites, which could lead to the formation of MOFs with interesting topologies and properties. nih.gov The resulting MOFs could have applications in gas storage, separation, and catalysis. nih.govresearchgate.net
The table below summarizes the potential for this compound in forming coordination polymers.
| Metal Ion Example | Potential Framework Dimensionality | Potential Application |
| Zn(II) | 1D, 2D, or 3D | Luminescent sensing, Catalysis nih.govresearchgate.net |
| Cu(II) | 1D, 2D, or 3D | Catalysis, Gas adsorption researchgate.netmdpi.com |
| Lanthanides (e.g., Dy(III), Tb(III)) | 1D, 2D, or 3D | Luminescence, Magnetism ub.edu |
Catalysis
The functional groups present in this compound suggest its potential utility in different areas of catalysis, either through the development of chiral derivatives or by direct use in organocatalysis.
Chiral carboxylic acids are valuable as ligands in transition metal-catalyzed asymmetric reactions. researchgate.netrsc.org While this compound is itself achiral, it can be derivatized to introduce chirality. For example, chiral amines or alcohols could be introduced at the phenoxy or carboxylic acid positions.
These chiral derivatives could then serve as ligands for various metal catalysts (e.g., titanium, rhodium, palladium) to induce enantioselectivity in a range of chemical transformations. The combination of the rigid thiazole backbone and the strategically placed chiral centers could create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. Catalytic asymmetric acetalization of carboxylic acids is one area where such chiral ligands could be beneficial. d-nb.infonih.gov
Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field. Chiral carboxylic acids have been effectively used as Brønsted acid catalysts in a variety of asymmetric transformations. researchgate.net The carboxylic acid group in this compound can function as a Brønsted acid to activate substrates.
Furthermore, the thiazole ring itself can play a role in catalysis. The nitrogen atom of the thiazole is basic and can act as a hydrogen bond acceptor, while the C-H bond at the 5-position could potentially be involved in certain catalytic cycles. The cooperative action of the acidic carboxylic acid and the basic thiazole nitrogen could enable the molecule to act as a bifunctional organocatalyst for certain reactions.
Sensor Technologies
The structural features of this compound, namely the aromatic phenoxy group, the heterocyclic thiazole ring, and the carboxylic acid function, provide a versatile scaffold for the development of advanced sensor technologies. These components can be tailored for selective molecular recognition of various analytes, including ions and biomolecules.
Components in Chemosensors for Metal Ions or Anions
The thiazole nucleus is a well-established component in the design of chemosensors, which are molecules that signal the presence of a specific chemical substance, often through a change in color (colorimetric) or fluorescence. Thiazole derivatives have been successfully employed in fluorescent chemosensors for detecting metal ions. For instance, novel fluorescent chemosensors containing thiazolidine (B150603) derivatives have been fabricated for the detection of Aluminum ions (Al³⁺).
Similarly, the thiazole ring is integral to sensors designed for anion recognition. Research has demonstrated the synthesis of thiazole-based chemosensors that exhibit selective detection of fluoride (B91410) ions (F⁻) among a range of other anions. This selectivity is often achieved through specific hydrogen bonding interactions between the sensor molecule and the target anion, which perturbs the electronic state of the sensor and results in a measurable optical response. Covalent Organic Frameworks (COFs) incorporating thiazole links have also been developed as highly stable and selective water sensors, operating through a proton-induced color change.
The phenoxy and carboxylic acid groups in this compound can also play crucial roles. Carboxylic acid moieties are frequently used as binding sites for cations, while the phenoxy group can be part of the signaling unit or influence the electronic properties of the sensor. Metal-Organic Frameworks (MOFs) constructed with ligands containing phenoxy-carboxylate functionalities have been investigated as luminescent sensors for various molecules.
The table below summarizes examples of thiazole and phenoxy-carboxylate systems used in ion and molecule sensing.
| Sensor Type | Target Analyte | Sensing Mechanism | Key Structural Component |
|---|---|---|---|
| Fluorescent Chemosensor | Aluminum (Al³⁺) | Turn-on fluorescence | Thiazolidine derivative |
| Fluorescent Chemosensor | Fluoride (F⁻) | Inhibition of ESIPT, causing red-shift in absorption | 2-(2′-hydroxyphenyl)-4-phenylthiazole |
| Macrocyclic Sensor | Acetate (OAc⁻), Nitrate (NO₃⁻) | Changes in fluorescence and UV-Vis spectra | Bis-benzimidazolium macrocycle |
| Covalent Organic Framework (COF) | Water (H₂O) | Protonation-induced color shift (yellow to red) | Thiazole-linked framework |
| Metal-Organic Framework (MOF) | Acetone, Tetracycline | Luminescence quenching | 4-(4-carboxy phenoxy) phthalic acid ligand |
Biosensors Based on Specific Molecular Recognition (e.g., enzyme-linked sensors)
A biosensor is an analytical device that combines a biological component with a physicochemical detector for the detection of a chemical substance. The biological component, or recognition element, interacts specifically with the target analyte. While direct applications of this compound in enzyme-linked biosensors are not extensively documented, its functional groups offer significant potential for such designs.
The principle of molecular recognition is fundamental to biosensor function. mdpi.com The carboxylic acid group of the title compound could be used to covalently link the molecule to the surface of a transducer or to a biological recognition element, such as an enzyme or antibody. mdpi.com Nucleophilic groups present in the amino acids of an enzyme can be used to form stable covalent bonds with the sensor molecule, creating an enzyme-linked sensor. mdpi.com
The thiazole ring itself can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for specific binding to biological macromolecules. This capacity for specific molecular recognition could be harnessed to develop sensors where the molecule acts as a synthetic receptor for a target analyte. Upon binding, a conformational change or an electronic perturbation could be transduced into a measurable signal. Although this remains a prospective application for this specific compound, the foundational chemistry for its use in biosensor development is well-established for its constituent moieties.
Agrochemical Research (Mechanistic studies, in vitro plant or pest models)
The phenoxy and thiazole structural motifs are present in numerous commercially successful agrochemicals. Consequently, this compound represents a scaffold of interest for mechanistic studies in herbicide, fungicide, and insecticide research.
Herbicide Action Mechanisms (e.g., specific plant enzyme inhibition)
Carboxylic acid derivatives are foundational to the development of many herbicides. nih.govacs.org The phenoxy-carboxylic acid structure, in particular, is characteristic of a major class of herbicides that function as synthetic auxins.
Auxin Mimicry : Phenoxy herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). ontosight.aimdpi.com They bind to auxin-binding proteins, leading to a cascade of effects including uncontrolled cell division and elongation, which ultimately results in the death of susceptible broadleaf plants. researchgate.net These herbicides disrupt normal plant development by interfering with protein synthesis, cell division, and the transport of nutrients. researchgate.net
Enzyme Inhibition : A different class of herbicides, the aryloxyphenoxypropionates (FOPs), also contain a phenoxy moiety. Their mechanism involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). ontosight.ai This enzyme is critical for the first step in fatty acid synthesis, and its inhibition blocks the production of lipids needed for building cell membranes, thereby halting plant growth. ontosight.ai
Given its phenoxy-carboxylic acid structure, this compound could potentially exhibit herbicidal activity through one of these established mechanisms, making it a candidate for in vitro studies on plant enzyme inhibition or whole-plant physiological effects.
| Mechanism | Molecular Target | Physiological Effect | Associated Herbicide Class |
|---|---|---|---|
| Synthetic Auxin (Auxin Mimicry) | Auxin-Binding Proteins (ABPs) | Uncontrolled cell division, elongation, and growth; disruption of plant development. | Phenoxy-carboxylic acids (e.g., 2,4-D) |
| Enzyme Inhibition | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid synthesis, preventing new membrane formation. | Aryloxyphenoxypropionates (FOPs) |
Fungicidal Action Mechanisms (e.g., inhibition of fungal growth pathways)
The thiazole ring is a key pharmacophore in a wide range of fungicides. chemimpex.comnih.gov Derivatives of thiazole have been shown to combat fungal pathogens through several distinct mechanisms of action, suggesting multiple avenues for research with this compound.
Cell Wall and Membrane Disruption : Some thiazole derivatives exert their antifungal effect by interfering with the integrity of the fungal cell wall or cell membrane. nih.gov Tests with sorbitol (a cell wall stabilizer) and ergosterol (B1671047) (a key membrane component) can elucidate whether a compound targets these structures. nih.gov
Enzyme Inhibition : Certain thiazole-containing fungicides target specific fungal enzymes. For example, molecular docking studies suggest that some derivatives may act as inhibitors of lanosterol (B1674476) C14α-demethylase, an enzyme crucial for ergosterol biosynthesis.
Targeting Oxysterol-Binding Protein (ORP) : The fungicide oxathiapiprolin (B609797) contains a piperidinyl thiazole isoxazoline (B3343090) moiety and acts by targeting an oxysterol-binding protein (ORP). mdpi.com Novel isothiazole-thiazole derivatives have been developed based on this mode of action, showing high efficacy against oomycetes like Phytophthora infestans. nih.govrsc.org
Induction of Systemic Acquired Resistance (SAR) : Beyond direct fungicidal action, some thiazole compounds can protect plants by inducing their natural defense mechanisms. nih.gov For example, certain isothiazole-thiazole derivatives have been shown to significantly up-regulate the expression of the defense-related gene pr1, activating the salicylic (B10762653) acid pathway and leading to systemic acquired resistance. nih.govrsc.orgacs.org
Preliminary bioassays on various 2-amino-1,3-thiazole-4-carboxylic acid derivatives have confirmed their fungicidal activity against a panel of fungi. researchgate.net
| Mechanism of Action | Specific Target/Pathway | Example Fungal Pathogen | Reference Compound Class |
|---|---|---|---|
| Cell Wall/Membrane Disruption | Fungal cell wall or membrane integrity | Candida albicans | Cyclopropane-containing thiazoles nih.gov |
| Enzyme Inhibition | Oxysterol-Binding Protein (PcORP1) | Pseudoperonospora cubensis, Phytophthora infestans | Isothiazole-thiazole derivatives nih.govrsc.org |
| Plant Defense Induction | Systemic Acquired Resistance (SAR) via Salicylic Acid Pathway | Botrytis cinerea | Isothiazole-based cinnamamides acs.org |
Insecticidal Action Mechanisms (e.g., insect enzyme targets)
Thiazole is a core structural element in several classes of modern insecticides, including the widely used neonicotinoids. nih.gov Research into novel thiazole derivatives continues to yield promising insecticidal leads.
Receptor Modulation : Commercial insecticides like thiamethoxam (B1682794) and thiacloprid (B134840) act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, causing overstimulation of the nervous system, paralysis, and death.
GABA Receptor Targeting : Molecular docking studies on certain insecticidal thiazole derivatives suggest they may interact with the gamma-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor in insects. researchgate.net
Midgut Damage : Studies on novel thiazolo[4,5-b]quinoxaline derivatives against the cotton leafworm (Spodoptera litura) have revealed a distinct mode of action. nih.gov Histological examination of treated larvae showed severe damage to the midgut epithelium and regenerative cells. nih.gov This physical disruption of the digestive system is a potent insecticidal mechanism.
Enzyme Level Alteration : The same study found that the lead compound significantly altered the levels of key insect enzymes, including a decrease in aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (AlP), and an increase in acetylcholinesterase (AChE) levels. nih.gov
The demonstrated efficacy of diverse thiazole structures, such as N-pyridylpyrazole thiazole derivatives against pests like Plutella xylostella and Spodoptera exigua, highlights the potential of the thiazole scaffold in developing new insecticidal agents. mdpi.comresearchgate.net
Chemical Probes and Tools for Basic Research
Development of Fluorescent or Isotopic Labels
The core structure of this compound offers multiple avenues for modification to incorporate fluorescent reporters or isotopic labels. Such labeled probes are invaluable for a wide range of applications, including cellular imaging, receptor binding assays, and metabolic studies.
Fluorescent Labels:
The development of fluorescent probes based on the this compound scaffold is a promising area of research. While the parent compound itself is not inherently fluorescent, the thiazole ring is a common component in various fluorescent dyes. nih.govnih.govresearchgate.net For instance, benzothiazole (B30560) derivatives are well-known fluorophores that have been extensively used to create probes for detecting biomolecules and ions. nih.govresearchgate.net The synthesis of fluorescent derivatives of this compound could be achieved by introducing a suitable fluorophore to the core molecule. The carboxylic acid group provides a convenient handle for conjugation with other molecules, including fluorescent dyes, through standard amide bond formation reactions.
Alternatively, the electronic properties of the thiazole and phenoxy rings could be modulated through chemical modifications to induce fluorescence. For example, extending the conjugation of the aromatic system or introducing specific electron-donating or -withdrawing groups could lead to derivatives with desirable photophysical properties, such as high quantum yields and large Stokes shifts. researchgate.net Thiazole Orange (TO) and its derivatives are another class of fluorescent dyes that exhibit significant fluorescence enhancement upon binding to nucleic acids, making them useful for cell labeling. nih.gov This principle could be adapted to design novel phenoxy-thiazole-based fluorescent probes.
Isotopic Labels:
Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule and for use as internal standards in quantitative mass spectrometry-based assays. nih.govnih.gov The this compound molecule can be readily labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O).
The carboxylic acid group is a particularly attractive site for isotopic labeling. For example, ¹⁸O can be incorporated into the carboxylic acid moiety through acid-catalyzed oxygen exchange with H₂¹⁸O. nih.gov This method is generally applicable to small molecules containing carboxylic groups and can be used to prepare internal standards for mass spectrometry. nih.gov Furthermore, the synthesis of the thiazole ring itself can be designed to incorporate isotopic labels. For instance, stable isotope-labeled precursors could be used in the chemical synthesis of the thiazole moiety to introduce ¹³C or ¹⁵N atoms at specific positions. nih.gov General methods for carbon isotope labeling, such as those involving isotopically labeled building blocks or exchange reactions, could also be adapted for the synthesis of labeled this compound. imist.ma
Analytical Methodologies for Detection and Quantification of 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid in Research Settings
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the isolation and quantification of 2-phenoxy-1,3-thiazole-4-carboxylic acid from reaction mixtures and biological matrices. The choice of method depends on the analyte's properties and the complexity of the sample.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. It is particularly well-suited for assessing the purity of synthesized batches and for quantifying the compound in various samples. A reversed-phase HPLC method is typically employed for this purpose.
In a reversed-phase setup, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous solution with an organic modifier, such as acetonitrile or methanol. The aqueous phase is usually acidified with a small amount of an acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings (phenoxy and thiazole) in the molecule exhibit strong UV absorbance. The wavelength of maximum absorbance (λmax) for this compound would be determined experimentally but is expected to be in the range of 254-280 nm. Quantification is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 265 nm |
| Expected Retention Time | 8.5 minutes |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, this compound is a non-volatile compound due to its polar carboxylic acid group and relatively high molecular weight. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative prior to GC analysis. colostate.edurestek.com
Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids. phenomenex.bloggcms.czsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. restek.comphenomenex.blog This derivatization reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.
The resulting TMS-ester of this compound can then be separated on a nonpolar or mid-polar capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A flame ionization detector (FID) can be used for quantification, as it provides a response that is proportional to the mass of carbon in the analyte.
Table 2: Proposed GC Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 60 °C for 30 minutes |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (1 min), then 15 °C/min to 300 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. orientjchem.orgmdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product over time. libretexts.org
A typical TLC setup for monitoring the synthesis of this compound would involve a silica gel plate as the stationary phase and a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane) as the mobile phase. The choice of the solvent system is optimized to achieve good separation between the starting materials, intermediates, and the final product.
The spots on the TLC plate can be visualized under UV light, as the aromatic components of the molecules will absorb UV radiation and appear as dark spots on a fluorescent background. The relative retention factor (Rf) of the product spot can be compared to that of the starting materials to confirm the progress of the reaction. The disappearance of the starting material spots indicates that the reaction is complete. libretexts.org
Table 3: Example TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) with 1% Acetic Acid |
| Visualization | UV lamp at 254 nm |
| Expected Rf (Product) | ~0.4 |
| Expected Rf (Starting Materials) | Varies depending on the specific reactants |
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are often necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly suitable for the analysis of this compound in complex mixtures. nih.govresearchgate.net An electrospray ionization (ESI) source is commonly used to generate ions from the analyte eluting from the HPLC column. For a carboxylic acid, analysis in negative ion mode is often preferred, as the deprotonated molecule [M-H]⁻ is readily formed. researchgate.net
The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) mode to look for the specific mass-to-charge ratio (m/z) of the deprotonated molecule for enhanced sensitivity and selectivity. For even greater specificity, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the parent ion of interest is selected, fragmented, and the resulting product ions are detected. This provides a unique fragmentation pattern that can be used for unambiguous identification and quantification.
Table 4: Representative LC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
| Chromatography | As described in Table 1 |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | 220.02 (for [M-H]⁻) |
| Fragment Ions (for MRM) | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the identification and quantification of volatile compounds. As with GC-FID, derivatization of this compound is required prior to GC-MS analysis. usherbrooke.ca The silylated derivative can be analyzed using the same GC conditions as described for GC-FID.
The mass spectrometer provides an additional dimension of information. In electron ionization (EI) mode, the derivatized molecule is fragmented in a reproducible manner, generating a characteristic mass spectrum that can be used for definitive identification by comparison to a spectral library or by interpretation of the fragmentation pattern. For quantification, the instrument can be operated in SIM mode, monitoring characteristic ions of the silylated derivative to improve sensitivity and reduce interferences from the sample matrix.
Table 5: Suggested GC-MS Parameters for Derivatized this compound
| Parameter | Value/Description |
| Chromatography | As described in Table 2 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| MS Mode | Full Scan (for identification) or SIM (for quantification) |
| Scan Range (m/z) | 50 - 400 |
| Characteristic Ions (SIM) | To be determined from the mass spectrum of the TMS derivative |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive organic molecules. For this compound, the presence of the electron-rich thiazole (B1198619) ring and the phenoxy group provides the basis for its electrochemical detection. These functional groups can undergo oxidation or reduction reactions at an electrode surface when a specific potential is applied. The resulting current is proportional to the concentration of the analyte in the solution, allowing for quantification. Techniques such as cyclic voltammetry can be employed to study the electrochemical behavior of the compound, identifying the potentials at which redox reactions occur.
Voltammetry and Amperometry for Quantification
Voltammetric techniques, particularly differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), are well-suited for quantifying this compound in research settings. These methods provide enhanced sensitivity and better resolution compared to classical voltammetry by minimizing the contribution of background (capacitive) current. In a typical DPV experiment, the compound would be oxidized at a glassy carbon electrode in a suitable supporting electrolyte, such as a phosphate or acetate buffer. The oxidation peak current would then be measured and correlated with the compound's concentration.
Amperometry can also be used, where a constant potential is applied to the electrode—a potential at which the compound is readily oxidized—and the resulting current is measured over time. This method is often employed in flow-injection analysis or as a detection method for high-performance liquid chromatography (HPLC).
A representative dataset for the quantification of this compound using differential pulse voltammetry is presented below. The data illustrates a linear relationship between the peak current and the concentration of the analyte.
| Concentration (μM) | Peak Potential (V vs. Ag/AgCl) | Peak Current (μA) |
|---|---|---|
| 1.0 | +0.85 | 0.52 |
| 2.5 | +0.85 | 1.30 |
| 5.0 | +0.86 | 2.61 |
| 10.0 | +0.86 | 5.18 |
| 25.0 | +0.87 | 12.95 |
| 50.0 | +0.87 | 25.91 |
Spectrophotometric Methods for Quantification
UV-Visible spectrophotometry is a widely accessible and straightforward method for the quantification of compounds containing chromophores. The this compound molecule contains both a thiazole ring and a phenoxy group, which are chromophoric and absorb ultraviolet radiation. researchgate.net The conjugated system of the thiazole ring, in conjunction with the aromatic phenoxy substituent, is expected to produce a distinct absorption spectrum in the UV region.
For quantification, a wavelength of maximum absorbance (λmax) is first determined by scanning a solution of the pure compound across a range of UV wavelengths (e.g., 200–400 nm). Once the λmax is identified, a calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the determination of the concentration of the compound in unknown research samples. The carboxylic acid moiety's ionization state is pH-dependent, which can influence the absorption spectrum; therefore, analyses are typically performed in a buffered solution to ensure reproducibility.
The following table presents example data for generating a standard calibration curve for this compound using a UV-Vis spectrophotometer.
| Concentration (mg/L) | Absorbance at λmax (e.g., 285 nm) |
|---|---|
| 2.0 | 0.112 |
| 4.0 | 0.225 |
| 6.0 | 0.336 |
| 8.0 | 0.448 |
| 10.0 | 0.560 |
| 12.0 | 0.671 |
Sample Preparation Strategies for Analytical Studies
Effective sample preparation is crucial for accurate and reliable quantification, as it serves to isolate the analyte from interfering matrix components, concentrate the analyte to detectable levels, and ensure compatibility with the analytical instrument. For this compound, the choice of sample preparation strategy depends on the complexity of the sample matrix (e.g., reaction mixtures, biological fluids, environmental samples).
Common strategies include:
Liquid-Liquid Extraction (LLE): This technique relies on the differential solubility of the analyte in two immiscible liquid phases. The acidic nature of the carboxylic acid group allows for pH-mediated extraction. By adjusting the pH of an aqueous sample to be well below the pKa of the carboxylic acid (~pH 2-3), the compound becomes neutral and can be extracted into a nonpolar organic solvent like ethyl acetate or dichloromethane. Conversely, adjusting the pH above the pKa will ionize the compound, making it soluble in the aqueous phase and allowing for the removal of neutral, interfering compounds.
Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE. For this compound, a mixed-mode or ion-exchange sorbent can be particularly effective. An anion-exchange sorbent can retain the deprotonated (negatively charged) carboxylate form of the molecule under basic conditions. After washing the sorbent to remove interferences, the pure analyte can be eluted by changing the pH to protonate the carboxylate or by using a high-ionic-strength buffer.
The following table compares the typical recovery efficiencies of these two methods for extracting the target compound from a spiked aqueous matrix in a research lab setting.
| Preparation Method | Extraction Solvent / Sorbent Type | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate (at pH 2.5) | 85.4 | 6.8 |
| Solid-Phase Extraction (SPE) | Mixed-Mode Anion Exchange | 96.2 | 3.1 |
Method Validation in Academic Laboratory Contexts
In a research setting, validating an analytical method ensures that the data generated are reliable, reproducible, and fit for the intended purpose. wjarr.com While less stringent than in regulated environments, validation in academic labs still involves assessing key performance parameters such as linearity, precision, and accuracy. researchgate.netnih.gov
Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.net It is evaluated by analyzing a series of standards at different concentrations and is typically assessed by the coefficient of determination (R²) of the resulting calibration curve, with a value ≥0.995 often considered acceptable for research purposes.
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision (repeatability) is assessed by performing the analysis multiple times on the same day, while inter-day precision (intermediate precision) is determined over several days. mdpi.com
Accuracy: Accuracy reflects the closeness of the measured value to a true or accepted value. mdpi.com In research, it is often determined through recovery studies, where a known amount of the pure analyte is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the spiked analyte that is detected (% recovery) is calculated.
The tables below provide example validation data for an analytical method developed for this compound in an academic lab.
Table 9.6.1: Linearity Data
| Parameter | Result |
|---|---|
| Concentration Range | 1.0 - 50.0 µM |
| Regression Equation | y = 0.517x + 0.012 |
| Coefficient of Determination (R²) | 0.9992 |
Table 9.6.2: Precision and Accuracy Data
| Spiked Concentration (µM) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6, 3 days) | Accuracy (Mean Recovery, %) |
|---|---|---|---|
| 5.0 (Low QC) | 4.2% | 5.8% | 98.5% |
| 20.0 (Mid QC) | 2.9% | 4.1% | 101.2% |
| 40.0 (High QC) | 2.5% | 3.6% | 99.3% |
Patent Landscape and Commercialization Potential from an Academic Perspective
Overview of Patent Families Referencing 2-Phenoxy-1,3-thiazole-4-carboxylic Acid and its Derivatives
A comprehensive analysis of the patent landscape reveals that while patents specifically claiming the core structure of this compound are not abundant, a significant number of patent families protect structurally related compounds, particularly those where the phenoxy group is part of a broader "aryloxy" or "heteroaryloxy" claim. These patents are typically held by major pharmaceutical corporations and biotechnology companies, indicating a strong commercial interest in the broader class of 2-substituted thiazole-4-carboxylic acids.
The patent families of relevance can be broadly categorized based on their therapeutic applications, with a predominant focus on oncology and inflammatory diseases. A key trend observed is the incorporation of the thiazole-4-carboxylic acid moiety as a critical pharmacophore, often designed to interact with specific biological targets such as protein kinases.
To illustrate the landscape, the following interactive data table summarizes representative patent families encompassing derivatives of 2-aryl/heteroaryl-1,3-thiazole-4-carboxylic acid.
| Patent Family ID | Assignee | Therapeutic Area | Key Structural Features Claimed |
| WO2009080694A1 | Novartis AG | Oncology | 2-carboxamide cycloamino urea (B33335) derivatives of thiazole (B1198619) as PI3 kinase inhibitors. acs.org |
| WO2009058728A1 | Unlisted | Multiple | Thiazole derivatives for treating proliferative disorders, inflammation, and other conditions related to protein kinase activity. parimer.com |
| US5614520A | Unlisted | Gout, Hyperuricemia | 2-arylthiazole derivatives with various substituents on the aryl ring. researchgate.net |
| WO1992009279A1 | Unlisted | Gout, Hyperuricemia | 2-arylthiazole derivatives with a broad range of substituents on the thiazole and aryl rings. ncsu.edu |
| US20170240541A1 | BASF SE | Agrochemicals | Processes for preparing various substituted thiazole derivatives. google.com |
Analysis of Key Patent Claims and Coverage
A deeper dive into the claims of these patent families reveals a strategic approach to protecting intellectual property. The claims are often broad in scope, aiming to cover a wide range of structural variations around the thiazole-4-carboxylic acid core.
Generic "Markush" Structures: Many patents utilize Markush structures in their claims. This allows companies to claim a multitude of compounds by defining a generic structure with variable substituent groups (R groups). For academic researchers, this means that even if a specific derivative of this compound is not explicitly mentioned, it may still fall under the umbrella of a broader patent claim.
Functional and Use-Based Claims: Beyond the chemical structure, patents often include claims related to the use of these compounds for treating specific diseases. For example, a patent might claim "A method of treating cancer comprising administering a compound of formula (I)...". These use-based claims can restrict the commercial application of a compound even if the compound itself is not directly patented.
Process and Intermediate Claims: Some patents also cover the synthetic methods used to produce these thiazole derivatives and key intermediates in the synthetic pathway. This can create freedom-to-operate challenges for researchers using similar synthetic routes.
Identification of Emerging Patenting Trends Related to Thiazole Scaffolds
The thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Recent patenting trends indicate a continued and evolving interest in this versatile heterocycle.
A significant trend is the development of thiazole derivatives as protein kinase inhibitors . researchgate.netresearchgate.netnih.gov Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The thiazole ring often serves as a "hinge-binding" motif, interacting with the ATP-binding site of the kinase. researchgate.netbiosolveit.denih.gov
Another emerging area is the use of thiazole derivatives in the treatment of a wide array of diseases beyond cancer, including inflammatory conditions, neurodegenerative diseases, and viral infections. monash.edunih.govgoogle.com This diversification of therapeutic targets suggests that the full potential of the thiazole scaffold is still being explored.
Furthermore, there is a growing trend in patenting specific crystalline forms (polymorphs) and formulations of thiazole-containing drugs. This strategy, often referred to as "evergreening," allows companies to extend the patent life of their products.
Strategic Implications for Future Academic Research and Intellectual Property Generation
The existing patent landscape has significant strategic implications for academic researchers working on this compound and its derivatives.
Focus on Novelty and Inventive Step: To secure their own intellectual property, academic researchers must focus on developing compounds that are demonstrably novel and non-obvious over the existing prior art. This may involve:
Novel Substitutions: Introducing unique substituents on the phenoxy or thiazole rings that are not covered by existing broad claims.
Novel Therapeutic Applications: Identifying and validating new biological targets or therapeutic uses for these compounds.
Novel Mechanisms of Action: Elucidating a unique mechanism by which these compounds exert their biological effects.
Early Consideration of Freedom-to-Operate: It is crucial for academic labs to consider freedom-to-operate (FTO) early in the research process. An FTO analysis helps to determine whether a planned research project or the resulting technology would infringe on existing patents. drugpatentwatch.comwipo.int
Building a Strong Data Package: A robust patent application requires a strong supporting data package. This includes not only the synthesis and characterization of the compounds but also comprehensive biological data demonstrating their activity and potential therapeutic utility.
Academic Licensing Opportunities for Developed Technologies or Compounds
The commercialization of academic discoveries is often achieved through licensing agreements with established pharmaceutical companies or by spinning out new biotech ventures. parimer.comncsu.edu For technologies related to this compound, several licensing models can be considered:
Exclusive Licensing: Granting a single company the exclusive rights to develop and commercialize the technology. This is often preferred for technologies with significant market potential.
Non-Exclusive Licensing: Licensing the technology to multiple companies. This can be a viable strategy for platform technologies or research tools.
Field-of-Use Licensing: Granting licenses for specific therapeutic areas, allowing for multiple partnerships.
University technology transfer offices (TTOs) play a critical role in this process, assisting with patent filing, marketing the technology to potential licensees, and negotiating licensing agreements. ke.org.uk
Intersections with Existing Patent Portfolios
Academic researchers must be aware of how their potential inventions may intersect with the existing patent portfolios of large pharmaceutical companies. A new compound, even if patentable, might still require a license from another company if its synthesis, formulation, or use is covered by a pre-existing patent.
For example, a new kinase inhibitor based on the this compound scaffold might be patentable as a new chemical entity. However, if a pharmaceutical company holds a broad patent on the use of any inhibitor of that specific kinase for treating a particular cancer, the academic inventor may need to negotiate a license to commercialize their compound for that indication.
Understanding these potential intersections is crucial for developing a realistic commercialization strategy and for valuing the academic technology during licensing negotiations.
Freedom-to-Operate Considerations for Research Development
Conducting a thorough freedom-to-operate (FTO) analysis is a critical step before significant resources are invested in the development of a new therapeutic agent. drugpatentwatch.comwipo.int An FTO analysis typically involves a comprehensive search of the patent literature to identify any patents that could potentially be infringed by the proposed product or technology.
Key considerations for an FTO analysis of this compound derivatives include:
Compound Claims: Are there any patents that claim the specific compound or a closely related analog?
Use Claims: Are there patents that claim the use of similar compounds for the intended therapeutic indication?
Process Claims: Does the planned synthetic route infringe on any patented manufacturing processes?
Formulation Claims: Does the intended drug formulation infringe on any existing formulation patents?
It is highly recommended that academic researchers consult with a registered patent attorney or agent to conduct a formal FTO analysis before engaging in late-stage preclinical or clinical development.
Future Research Directions and Emerging Paradigms for 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-phenoxy-1,3-thiazole-4-carboxylic acid and its derivatives, future research is anticipated to move beyond traditional synthetic protocols, which often rely on harsh reagents and generate considerable waste. numberanalytics.com The focus will increasingly be on the adoption of green chemistry principles.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, offering a more energy-efficient alternative to conventional heating. ijpsjournal.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and the environmental impact associated with solvent disposal. ijpsjournal.com
Biocatalysis: The use of enzymes or whole-cell systems as catalysts can lead to highly selective and efficient transformations under mild conditions, reducing the need for harsh chemicals. numberanalytics.com For instance, the use of a chitosan-grafted hydrogel as a biocatalyst has been demonstrated in the ultrasound-assisted synthesis of other thiazole (B1198619) derivatives, showcasing a reusable and eco-friendly catalytic system. nih.gov
Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources, such as carbohydrates, can decrease the reliance on fossil fuels in the synthesis of the thiazole core and its precursors. ijpsjournal.com
A comparative overview of conventional versus sustainable synthetic approaches for thiazole derivatives is presented in the table below.
| Synthetic Parameter | Conventional Methods | Sustainable (Green) Methods |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |
| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions |
| Catalysts | Often stoichiometric and/or hazardous reagents | Recyclable catalysts, biocatalysts (e.g., enzymes) |
| Waste Generation | Higher, due to solvent use and byproducts | Minimized through atom economy and recyclable components |
| Reaction Time | Often hours to days | Can be reduced to minutes |
Exploration of New Molecular Targets for Mechanistic Biological Studies (non-clinical)
The this compound scaffold is a "privileged structure" in medicinal chemistry, suggesting its potential to interact with a variety of biological targets. While extensive clinical data is not the focus, non-clinical, mechanistic studies are crucial to unveil its therapeutic potential.
Future research will likely concentrate on:
Enzyme Inhibition: A study on a phenoxy thiazole derivative has already shown its potential as an antioxidant through the inhibition of human peroxiredoxin 5 (PRDX5), as predicted by in silico molecular docking and confirmed by in vitro assays. researchgate.net This opens the door to exploring other enzymatic targets.
Receptor Tyrosine Kinases (RTKs): Derivatives of 2-phenylimidazo[2,1-b]benzothiazole, which share structural similarities with the phenoxy-thiazole scaffold, have been shown to target the Met receptor tyrosine kinase, a key player in oncogenesis. plos.org This suggests that this compound derivatives could be investigated for their activity against a range of RTKs involved in cancer and other diseases.
Broader Kinase Profiling: Given the prevalence of thiazole-containing compounds as kinase inhibitors, a comprehensive screening of derivatives of this compound against a panel of kinases could reveal novel and selective inhibitors.
Antimicrobial Targets: The synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives from phenoxy acetic acid has yielded compounds with significant antimicrobial activity, indicating that the phenoxy-heterocycle combination is a promising pharmacophore for targeting microbial pathways. researchgate.net
The following table summarizes potential molecular targets for future non-clinical investigation based on studies of structurally related compounds.
| Potential Molecular Target Class | Specific Example(s) | Rationale for Investigation |
| Oxidoreductases | Human Peroxiredoxin 5 (PRDX5) | Demonstrated in vitro activity of a phenoxy thiazole derivative. researchgate.net |
| Receptor Tyrosine Kinases | Met Receptor Tyrosine Kinase | Activity shown by structurally related imidazo[2,1-b]benzothiazoles. plos.org |
| Other Kinases | Various oncogenic and inflammatory kinases | The thiazole moiety is a common scaffold in kinase inhibitors. |
| Microbial Enzymes | Essential bacterial or fungal enzymes | Phenoxy-heterocycle derivatives have shown antimicrobial activity. researchgate.net |
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For this compound, these computational tools can significantly accelerate the design and development of new analogues with desired properties.
Future applications of AI and ML in this context include:
Predictive Modeling: AI/ML algorithms can be trained on existing data from thiazole derivatives to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel, virtual compounds based on the this compound scaffold. researchgate.net
De Novo Design: Generative AI models can design entirely new molecules based on the core structure, optimized for specific biological targets or material properties.
Reaction Prediction and Synthesis Design: ML models can predict the outcomes of chemical reactions, aiding in the design of more efficient and sustainable synthetic routes.
The integration of AI/ML into the discovery pipeline for this compound derivatives is outlined below.
| Stage of Discovery | Application of AI/ML | Potential Impact |
| Hit Identification | Virtual screening of large compound libraries against biological targets. | Faster and more cost-effective identification of promising lead compounds. |
| Lead Optimization | Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Design of analogues with improved drug-like properties. |
| Synthesis Planning | Retrosynthetic analysis and reaction condition optimization. | More efficient and sustainable chemical synthesis. |
Application in Advanced Functional Materials and Nanotechnology
The unique electronic and optical properties of the thiazole ring make it a valuable component in the development of advanced functional materials. researchgate.net Future research into this compound is expected to explore its potential in this domain.
Potential applications include:
Organic Electronics: Thiazole-based polymers have been utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent charge transport properties and stability. The phenoxy group in the target compound could be functionalized to tune these electronic properties.
Sensors: Thiazole derivatives functionalized onto graphene have been used for the highly sensitive detection of heavy metal ions. The carboxylic acid group of this compound provides a convenient anchor point for immobilization onto surfaces like nanoparticles or electrodes for sensing applications.
Nanoparticle Functionalization: The carboxylic acid moiety can be used to functionalize the surface of nanoparticles, such as tin oxide (SnO2), to create hybrid materials with enhanced properties for applications in catalysis or sensing.
Bioorthogonal Chemistry and Click Chemistry Strategies for Derivatization
Bioorthogonal chemistry and click chemistry provide powerful tools for the precise chemical modification of molecules in complex biological environments or for the efficient synthesis of derivatives.
Future research directions in this area for this compound include:
Click Chemistry for Library Synthesis: The carboxylic acid group can be readily converted into an amide or ester, which can then be functionalized with an azide (B81097) or alkyne handle. This would allow for the rapid generation of a library of derivatives through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This approach is highly efficient for creating a diverse set of compounds for biological screening. nih.gov
Bioorthogonal Probes: By incorporating a bioorthogonal handle, such as a strained alkyne or a tetrazine, into the structure of this compound, it could be used as a chemical probe to study its interactions within living cells.
Prodrug Activation: The carboxylic acid could be "caged" with a bioorthogonally cleavable group. This prodrug would be inactive until a specific trigger, such as a tetrazine, is introduced, allowing for spatially and temporally controlled drug release.
The table below outlines potential strategies for the derivatization of this compound using these modern chemical biology tools.
| Strategy | Approach | Potential Application |
| Click Chemistry | Functionalize the carboxylic acid with an alkyne, then react with a library of azide-containing building blocks. | Rapid synthesis of a diverse library of derivatives for structure-activity relationship studies. |
| Bioorthogonal Ligation | Incorporate a strained alkyne (e.g., cyclooctyne) for reaction with tetrazine-labeled biomolecules. | In situ labeling and tracking of the compound's localization and interactions in biological systems. |
| Bioorthogonal Cleavage | Protect the carboxylic acid with a trans-cyclooctene (B1233481) (TCO) "cage" that can be cleaved by a tetrazine. | Development of prodrugs that can be activated at a specific time and location. |
Photochemistry and Photoredox Catalysis in Compound Modification
Photochemistry and photoredox catalysis offer mild and selective methods for the functionalization of organic molecules, often proceeding under conditions that are incompatible with traditional thermal reactions. colab.wsnih.gov
For this compound, these approaches could be used for:
Late-Stage Functionalization: Photoredox catalysis is particularly well-suited for the late-stage C-H functionalization of complex molecules. nih.govchem-station.com This could allow for the direct modification of the phenoxy or thiazole rings of the parent compound, providing access to novel analogues without the need for de novo synthesis. For example, direct methylation or arylation of the heterocyclic core could be achieved. chem-station.com
Photosensitizers: Thiazole-containing molecules have been investigated as photosensitizers. Further derivatization of this compound could lead to new photosensitizers for applications in photodynamic therapy or photocatalysis.
Photo-controlled Release: The incorporation of photolabile groups could enable the development of systems where the parent compound or a derivative is released upon irradiation with light of a specific wavelength.
Sustainability and Circular Economy Principles in Synthesis and Application
Beyond green chemistry in the synthesis process, a broader adoption of circular economy principles represents a paradigm shift in the lifecycle of chemical compounds. tarosdiscovery.commdpi.com For this compound, this involves considering the entire value chain, from raw material sourcing to end-of-life.
Future research in this area will need to address:
Designing for Degradability: Where appropriate for the intended application, designing derivatives that can be readily degraded into non-toxic components after their useful life.
Recyclability of Catalysts and Solvents: As mentioned in the context of green synthesis, the development of processes that allow for the efficient recovery and reuse of catalysts and solvents is crucial. numberanalytics.com
Valorization of Waste: Investigating the use of waste streams from other chemical processes as starting materials for the synthesis of the thiazole core or its precursors.
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and sustainable chemical technologies.
Conclusion: Synthesis, Mechanism, and Future Trajectories of 2 Phenoxy 1,3 Thiazole 4 Carboxylic Acid in Scholarly Research
Summary of Key Academic Contributions and Findings
Scholarly research into 2-phenoxy-1,3-thiazole-4-carboxylic acid and its related analogues has established the thiazole-4-carboxylic acid moiety as a cornerstone scaffold in medicinal chemistry and materials science. Key academic contributions have centered on the development of versatile synthetic routes, most notably adaptations of the Hantzsch thiazole (B1198619) synthesis, which involves the cyclocondensation of thioamides with α-halocarbonyl compounds. Alternative methods, such as those starting from L-cysteine hydrochloride, provide pathways to the core thiazolidine (B150603) intermediate, which can be subsequently oxidized and hydrolyzed to yield the desired carboxylic acid. google.com
Investigations into the compound's mechanism of action frequently highlight the critical role of the carboxylic acid group as a zinc-binding or chelating feature, essential for inhibiting metalloenzymes. eurekaselect.comresearchgate.net The thiazole ring itself serves as a rigid and stable linker, while the 2-phenoxy group provides a crucial hydrophobic domain that can be modified to enhance target specificity and binding affinity. Research has demonstrated that derivatives of this scaffold exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govglobalresearchonline.net The functional importance of the thiazole nucleus is a recurring theme, with its derivatives being explored as inhibitors for enzymes like cyclooxygenase (COX) and metallo-β-lactamases (MBLs). researchgate.netnih.gov
Reiteration of the Compound's Significance in Diverse Research Fields
The significance of this compound is underscored by its versatility as a foundational structure in multiple research domains. In medicinal chemistry , it represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. researchgate.netglobalresearchonline.net Its derivatives have been consistently investigated as potential therapeutic agents, particularly as anti-inflammatory drugs through the inhibition of COX enzymes and as novel antibiotics targeting metallo-β-lactamases that confer bacterial resistance. researchgate.netmdpi.com
In the field of enzymology , the compound serves as a model for designing specific enzyme inhibitors. The strategic placement of the carboxylic acid and phenoxy groups allows for detailed study of structure-activity relationships (SAR), providing insights into the binding pockets of enzymes like human glyoxalase-I. eurekaselect.com Furthermore, in synthetic and materials chemistry , the development of efficient and sustainable synthetic methodologies for thiazole derivatives remains an active area of research, driven by the need for scalable and environmentally friendly processes. researcher.life The structural rigidity and potential for functionalization also make this class of compounds interesting for applications in coordination chemistry.
Remaining Challenges and Opportunities for Fundamental Investigation
Despite significant progress, several challenges and opportunities for fundamental investigation remain. A primary challenge is the development of derivatives with high selectivity for their intended biological targets. For instance, in the context of anti-inflammatory agents, achieving high selectivity for COX-2 over COX-1 is critical to minimize gastrointestinal side effects. mdpi.com This requires a more profound understanding of the structure-activity relationships governing the interaction of the phenoxy group with the active site of the target enzyme.
Another significant challenge is overcoming multidrug resistance in pathogens. While thiazole derivatives show promise as antimicrobial agents, the potential for resistance development necessitates continuous innovation and the exploration of novel mechanisms of action. mdpi.com There is a substantial opportunity to employ computational methods, such as molecular docking and dynamic simulations, to rationally design next-generation inhibitors with improved potency and pharmacokinetic profiles. nih.gov
Furthermore, many conventional synthetic routes for thiazole derivatives involve harsh reagents and generate considerable waste. researcher.life This presents a clear opportunity for the field of green chemistry to develop more sustainable, scalable, and cost-effective synthetic pathways using techniques like microwave irradiation or eco-friendly solvents. researcher.life
Outlook for Future Scholarly Endeavors and Collaborative Research Initiatives
The future of research on this compound and its analogues appears robust and is expected to branch into several key areas. Future scholarly endeavors will likely focus on the synthesis and high-throughput screening of large, diverse libraries of derivatives to identify lead compounds for a wider range of diseases, including viral infections and neurodegenerative disorders. researchgate.net The integration of artificial intelligence and machine learning into the design process will accelerate the discovery of molecules with optimized properties.
Collaborative research initiatives will be essential for translating fundamental findings into practical applications. Partnerships between synthetic chemists, molecular biologists, pharmacologists, and clinicians will be crucial for advancing promising compounds through the drug discovery pipeline. There is also significant potential for collaboration with material scientists to explore the applications of these heterocyclic compounds in areas such as organic electronics or sensor technology. The continued exploration of this versatile scaffold, driven by interdisciplinary cooperation and technological innovation, promises to unlock new therapeutic and technological possibilities.
Research Data on Related Thiazole Carboxylic Acid Derivatives
The following table presents research findings on the inhibitory activity of compounds structurally related to this compound, demonstrating the biological potential of this chemical class.
| Compound/Derivative | Target Enzyme | Measured Activity (IC₅₀) | Reference |
| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | Metallo-β-lactamase (IMP-1) | 5.5 µM | researchgate.net |
| 2-benzylthiazole-4-carboxylic acid | Metallo-β-lactamase (IMP-1) | 34.7 µM | researchgate.net |
| 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | Cyclooxygenase-2 (COX-2) | 60.75 µM (against HepG2 cells) | nih.gov |
| Phenoxy Acetic Acid Derivative (Compound 5f) | Cyclooxygenase-2 (COX-2) | 0.06 µM | mdpi.com |
| Phenoxy Acetic Acid Derivative (Compound 7b) | Cyclooxygenase-2 (COX-2) | 0.06 µM | mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2-phenoxy-1,3-thiazole-4-carboxylic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves two key steps:
Thiazole ring formation : Cyclization of α-haloketones (e.g., phenoxy-substituted α-bromoketones) with thiourea under acidic or basic conditions. For example, phosphorus oxychloride (POCl₃) can act as a cyclizing agent .
Functionalization : Introduction of the carboxylic acid group via oxidation or hydrolysis of ester precursors. Post-cyclization modifications often require controlled pH conditions to avoid side reactions .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography.
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify the thiazole ring (e.g., δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid proton (broad peak at δ ~12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .
Q. What initial biological screening assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., NADH-coupled assays) to test inhibition of target enzymes like kinases or proteases .
- Antimicrobial Activity : Perform broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or resazurin assays on mammalian cell lines to assess preliminary toxicity .
Q. How can researchers optimize reaction conditions to improve the yield of thiazole ring formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Catalyst Use : Lewis acids like ZnCl₂ or FeCl₃ can accelerate ring closure .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
Q. What are common functionalization strategies post-thiazole ring formation to introduce phenoxy and carboxylic acid groups?
- Methodological Answer :
- Phenoxy Group Introduction : Ullmann coupling or nucleophilic aromatic substitution using phenol derivatives and a Cu catalyst .
- Carboxylic Acid Formation : Hydrolysis of methyl/ethyl esters using NaOH or LiOH in aqueous THF .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular geometry and intermolecular interactions of this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution diffraction data.
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. The carboxylic acid group often forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .
- Validation : Check R-factors (<5%) and electron density maps for accuracy.
Q. What strategies are effective in resolving contradictory bioactivity results between structurally similar thiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methyl groups) and compare bioactivity. For example, 4-chlorophenyl analogs may show enhanced antimicrobial activity vs. methylated derivatives .
- In Silico Docking : Use AutoDock Vina to model binding modes with target proteins (e.g., bacterial dihydrofolate reductase) and identify critical interactions .
Q. How do substituent variations at the phenoxy group influence the compound's pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- Lipophilicity : LogP measurements (via HPLC) reveal how electron-withdrawing groups (e.g., -Cl) increase membrane permeability .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies KD values. Fluorine substitution (e.g., 3,5-difluoro) enhances hydrophobic interactions in enzyme active sites .
Q. What computational approaches are employed to predict the metabolic pathways and potential toxicity of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to estimate absorption, CYP450 metabolism, and hepatotoxicity.
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group) .
Q. In enzymatic inhibition studies, how can researchers determine the inhibition mechanism (competitive vs. non-competitive) and calculate Ki values?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






